Bisandrographolide C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H56O8 |
|---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m0/s1 |
InChI Key |
WQHWOZANSOUSAY-RAXDIGMESA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CCC(=C)[C@@H]2CC(C3C=C(C(=O)O3)/C=C/[C@H]4C(=C)CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Bisandrographolide C: A Diterpenoid Dimer from Andrographis paniculata
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bisandrographolide C, a complex ent-labdane diterpenoid dimer, has been identified from the medicinal plant Andrographis paniculata. This discovery has opened new avenues for therapeutic research, particularly in the realm of cardiovascular protection. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and biological activity of this compound, with a focus on its interaction with Transient Receptor Potential (TRP) channels. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to support further investigation and drug development efforts.
Discovery and Natural Source
This compound was first isolated and identified as part of a study investigating the diverse chemical constituents of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] This herbaceous plant, belonging to the Acanthaceae family, is the sole natural source of this compound identified to date. The discovery was the result of extensive chromatographic separation and spectroscopic analysis of the plant's extract, which revealed a series of unusual dimeric ent-labdane diterpenoids, including this compound.[2]
Physicochemical and Biological Activity Data
This compound is characterized by its dimeric structure formed from two ent-labdane diterpenoid units. Its biological activity has been primarily associated with the activation of specific TRP channels.[3]
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₆O₈ | [3] |
| Molecular Weight | 664.87 g/mol | [3] |
| TRPV1 Activation (Kd) | 289 µM | [3] |
| TRPV3 Activation (Kd) | 341 µM | [3] |
| Cardioprotective Effect | Protects cardiomyocytes from hypoxia-reoxygenation injury | [3] |
Experimental Protocols
Isolation of this compound from Andrographis paniculata
The following protocol is a summarized methodology based on the initial discovery of this compound.[2]
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered whole plants of Andrographis paniculata are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the diterpenoids, is concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of petroleum ether and acetone. Fractions are collected based on their thin-layer chromatography (TLC) profiles.
-
Semi-preparative HPLC: Fractions containing the compounds of interest are further purified by semi-preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient to yield pure this compound.
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.
Cardiomyocyte Hypoxia-Reoxygenation Injury Assay
This assay is used to evaluate the cardioprotective effects of this compound.
-
Cell Culture: Primary neonatal rat ventricular myocytes are isolated and cultured.
-
Hypoxia Induction: The cultured cardiomyocytes are subjected to a hypoxic environment (e.g., 1% O₂) for a defined period.
-
Reoxygenation and Treatment: The cells are then returned to a normoxic environment, and this compound at various concentrations is added to the culture medium.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. A higher absorbance indicates greater cell viability and thus a protective effect of the compound.
Signaling Pathways
This compound exerts its biological effects through the activation of TRPV1 and TRPV3 channels. In cardiomyocytes, the activation of these channels is linked to cardioprotective signaling cascades.
TRPV1-Mediated Cardioprotection
Activation of TRPV1 in cardiomyocytes by stimuli such as this compound can trigger downstream signaling pathways that promote cell survival.[4] One such pathway involves the activation of the PI3K/Akt signaling cascade, which is a key regulator of cell growth and survival and can inhibit apoptosis.[4]
TRPV1 Signaling Pathway in Cardiomyocytes
Caption: TRPV1 activation by this compound leading to cardioprotection.
TRPV3-Mediated Signaling in Cardiomyocytes
The activation of TRPV3 channels in cardiac cells leads to an increase in intracellular calcium concentration.[5] This influx of calcium can activate downstream signaling pathways, such as the calcineurin/NFATc3 pathway, which has been implicated in the regulation of cardiac hypertrophy.[5][6] While often associated with pathological hypertrophy, the precise role of TRPV3 activation by compounds like this compound in the context of hypoxia-reoxygenation injury warrants further investigation.
TRPV3 Signaling Pathway in Cardiomyocytes
Caption: TRPV3 activation by this compound and downstream signaling.
Future Directions
The discovery of this compound and its activity on TRPV1 and TRPV3 channels presents a promising starting point for the development of novel cardioprotective agents. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise downstream signaling pathways activated by this compound in cardiomyocytes to fully understand its cardioprotective mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for TRPV1 and TRPV3.
-
In Vivo Efficacy: Evaluating the cardioprotective effects of this compound in animal models of myocardial ischemia-reperfusion injury.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its suitability as a drug candidate.
By addressing these key areas, the therapeutic potential of this compound and its derivatives can be fully explored, potentially leading to new treatments for cardiovascular diseases.
References
- 1. Capsaicin-Sensitive Sensory Nerves and the TRPV1 Ion Channel in Cardiac Physiology and Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Activation of transient receptor potential vanilloid 3 channel (TRPV3) aggravated pathological cardiac hypertrophy via calcineurin/NFATc3 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of transient receptor potential vanilloid 3 channel (TRPV3) aggravated pathological cardiac hypertrophy via calcineurin/NFATc3 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Profile and Bioactivity of Bisandrographolide C: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and pharmacological activities of this natural compound.
Core Molecular Attributes
This compound possesses a distinct molecular structure that contributes to its biological functions. The fundamental molecular details are summarized below.
| Property | Value | Source |
| Molecular Formula | C40H56O8 | [1][2][3][4][5] |
| Molecular Weight | 664.87 g/mol | [1][4] |
| Alternate Molecular Weight | 664.9 g/mol | [2][3][5] |
Bioactivity Profile: A Dual-Action Compound
This compound has demonstrated significant activity in two key biological areas: as a selective activator of Transient Receptor Potential (TRP) channels and as a protective agent for cardiomyocytes.
Selective Activation of TRPV Channels
Research has identified this compound as an activator of TRPV1 and TRPV3 channels.[1][4] A study by Gao et al. (2019) investigated a series of bisandrographolide compounds and found that this compound, designated as compound 5 with a 12R/15'S configuration, was the most potent activator of the TRPV1 channel among the tested stereoisomers.[6][7] The reported dissociation constants (Kd) for the activation of TRPV1 and TRPV3 channels are 289 μM and 341 μM, respectively.[1][4]
Cardioprotective Effects
The same pivotal study also highlighted the cardioprotective properties of this compound. It was shown to protect cardiomyocytes from injury induced by hypoxia-reoxygenation.[1][4][6][7] Notably, the stereoisomer that most effectively activated the TRPV1 channel also exhibited the most significant protective effect on cardiomyocytes.[6][7]
Experimental Methodologies: A Procedural Overview
This section outlines the general experimental protocols for the isolation of this compound and the assessment of its biological activities.
Isolation and Purification from Andrographis paniculata
The isolation of this compound involves a multi-step process beginning with the extraction of compounds from the dried plant material of Andrographis paniculata. A general workflow for the isolation of andrographolides is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C40H56O8 | CID 73174172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisandrographolide | C40H56O8 | CID 12000062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Bisandrographolide A | 160498-00-0 [smolecule.com]
- 6. Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Biological Activity of Bisandrographolide C in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has demonstrated notable biological activity in cardiomyocytes. This technical guide provides an in-depth overview of its core effects, focusing on its protective role against hypoxia-reoxygenation injury. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented is primarily derived from the foundational study by Gao S, et al., "Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels," published in The Journal of Organic Chemistry in 2019.
Core Biological Activity: Cardioprotection Against Hypoxia-Reoxygenation Injury
This compound exhibits a significant protective effect on cardiomyocytes subjected to hypoxia-reoxygenation (H/R) stress, a common in vitro model for ischemia-reperfusion injury.[1] The primary mechanism of this cardioprotective activity is attributed to its ability to activate Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV3.[2][3]
Quantitative Analysis of Cardioprotective Effects
The cardioprotective effects of this compound have been quantified by measuring the release of cardiac injury biomarkers and the levels of intracellular antioxidants in neonatal rat cardiomyocytes following H/R injury.
| Biomarker/Parameter | Effect of this compound | Quantitative Data (Concentration Dependent) |
| Lactate Dehydrogenase (LDH) | Reduces release from damaged cells | Data not available in provided search results. |
| Creatine Kinase-MB (CK-MB) | Reduces release from damaged cells | Data not available in provided search results. |
| Glutathione (GSH) | Increases intracellular levels | Data not available in provided search results. |
Note: The specific quantitative data for the effects of this compound on LDH, CK-MB, and GSH levels were not available in the provided search results. The table indicates the expected trends based on the qualitative descriptions in the source material.
Experimental Protocols
The following protocols are based on the methodologies described for investigating the effects of bisandrographolides on cardiomyocytes.
Cardiomyocyte Hypoxia-Reoxygenation (H/R) Injury Model
This protocol outlines the procedure for inducing H/R injury in cultured neonatal rat cardiomyocytes.
-
Cell Culture:
-
Neonatal rat cardiomyocytes are isolated and cultured under standard conditions.
-
Cells are seeded in appropriate culture plates and allowed to adhere and grow to a suitable confluency.
-
-
Hypoxia Induction:
-
The standard culture medium is replaced with a hypoxic buffer (e.g., a glucose-free, serum-free medium).
-
The culture plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration to induce cellular stress.
-
-
Compound Treatment:
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations during the hypoxic or reoxygenation phase.
-
-
Reoxygenation:
-
After the hypoxic period, the hypoxic buffer is replaced with standard, oxygenated culture medium.
-
The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a defined period.
-
-
Endpoint Analysis:
-
Following reoxygenation, the cell culture supernatant and cell lysates are collected for biomarker analysis (LDH, CK-MB) and intracellular parameter measurements (GSH).
-
Biomarker and Intracellular Assays
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture supernatant, an indicator of cell membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit.
-
Creatine Kinase-MB (CK-MB) Assay: The concentration of CK-MB in the culture supernatant, a specific marker of cardiomyocyte injury, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Glutathione (GSH) Assay: Intracellular GSH levels, a measure of the cell's antioxidant capacity, are determined using a GSH assay kit, typically involving cell lysis followed by a colorimetric or fluorometric measurement.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Cardiomyocytes
This compound exerts its cardioprotective effects through the activation of TRPV1 and TRPV3 channels. The activation of these channels is believed to initiate a signaling cascade that mitigates the cellular damage induced by H/R injury.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Assessing Cardioprotective Effects
The following diagram illustrates the typical workflow for an experiment designed to evaluate the cardioprotective effects of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates promising cardioprotective properties by mitigating hypoxia-reoxygenation injury in cardiomyocytes. Its mechanism of action, centered on the activation of TRPV1 and TRPV3 channels, presents a novel avenue for the development of therapeutic agents for ischemic heart disease. Further research is warranted to fully elucidate the downstream signaling pathways and to validate these findings in more complex preclinical models.
References
Preliminary Studies on Bisandrographolide C Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the cytotoxic potential of Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata. Direct preliminary studies on the cytotoxicity of this compound are currently limited. Therefore, this document places a significant emphasis on the extensive cytotoxic research conducted on its structural analogue, andrographolide, to infer potential mechanisms of action and guide future research. This guide summarizes quantitative cytotoxic data, details established experimental protocols, and visualizes key signaling pathways implicated in the cytotoxic effects of andrographolide, which may be relevant to this compound.
Introduction to this compound
This compound is a naturally occurring ent-labdane diterpenoid dimer found in the medicinal plant Andrographis paniculata. While research on its biological activities is emerging, specific studies focusing on its cytotoxicity are not yet prevalent in the available scientific literature. However, preliminary investigations have identified its interaction with specific cellular targets, suggesting potential therapeutic applications.
One study has demonstrated that this compound, along with andrographolide and bisandrographolide A, binds to and suppresses the function of CD81, a tetraspanin membrane protein.[1][2] This interaction is suggested to be responsible for the anti-metastatic activities of Andrographis paniculata water extract in esophageal cancer.[1][2] Another report indicates that this compound can activate TRPV1 and TRPV3 channels, with Kd values of 289 and 341 μM, respectively, and may protect cardiomyocytes from hypoxia-reoxygenation injury.[3] These findings, while not directly related to cytotoxicity, highlight the bioactive nature of this compound and warrant further investigation into its potential as an anticancer agent.
Given the limited direct data on this compound cytotoxicity, this guide will leverage the extensive research on andrographolide, a major bioactive component of Andrographis paniculata, as a surrogate to propose potential cytotoxic mechanisms and experimental frameworks.
Cytotoxicity of Andrographolide: A Comparative Analysis
Andrographolide has been extensively studied for its cytotoxic effects against a wide range of cancer cell lines.[4] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and modulation of various signaling pathways.[5]
Quantitative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of andrographolide against various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | 30.28 | 48 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 51.98 | 24 | [6] |
| MCF-7 | Estrogen Receptor-Positive | 36.9 | 48 | [6] |
| MCF-7 | Estrogen Receptor-Positive | 61.11 | 24 | [6] |
| T-47D | Estrogen Receptor-Positive | 72.6 | 48 | [6] |
| TD-47 | Breast Cancer | 0.35 - 1.40 (mM) | 24, 48, 72 | [7] |
| Glioblastoma | ||||
| DBTRG-05MG | Glioblastoma | 13.95 | 72 | [8] |
| Colon Cancer | ||||
| HCT-116 | Colorectal Carcinoma | 3.82 - 5.12 (µg/mL) | Not Specified | [9] |
| HT-29 | Colon Carcinoma | 3.81 (µg/mL) | Not Specified | [9] |
| Oral Cancer | ||||
| KB | Oral Epidermoid Carcinoma | 106.2 (µg/mL) | Not Specified | [10] |
| OEC-M1 | Oral Epidermoid Carcinoma | 55 | 24 | [11] |
| Leukemia | ||||
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5.0 | 24 | [12] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 11.3 | 24 | [12] |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 15.9 | 24 | [12] |
| Lung Cancer | ||||
| H69PR | Small Cell Lung Carcinoma | 3.66 (µg/mL) | Not Specified | [9] |
| Melanoma | ||||
| A375 | Malignant Melanoma | Not Specified | Not Specified | |
| C8161 | Malignant Melanoma | Not Specified | Not Specified | |
| Glioma | ||||
| C6 | Glioma | ~15 | 24 | [13] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell density, passage number, and specific assay protocols.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of compounds like andrographolide, which can be adapted for this compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer; HCT-116, HT-29 for colon cancer; A549 for lung cancer; U87MG, DBTRG-05MG for glioblastoma) and a non-cancerous control cell line (e.g., MCF-10A for breast epithelial cells) are typically used.
-
Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations and time points.
-
Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
-
Quantification: The percentage of apoptotic cells in each quadrant is quantified.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Signaling Pathways in Andrographolide-Induced Cytotoxicity
The cytotoxic effects of andrographolide are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death. Understanding these pathways provides a framework for investigating the mechanisms of this compound.
Intrinsic and Extrinsic Apoptosis Pathways
Andrographolide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[6][7]
Caption: Andrographolide-induced apoptosis signaling pathways.
ERK1/2/c-Myc/p53 Signaling Pathway
In glioblastoma cells, andrographolide has been shown to induce G2/M cell cycle arrest and apoptosis by activating the ERK1/2, c-Myc, and p53 signaling pathway.[8]
Caption: ERK1/2/c-Myc/p53 pathway in andrographolide cytotoxicity.
Experimental Workflow for Cytotoxicity Screening
A logical workflow is essential for the systematic evaluation of a novel compound's cytotoxic properties.
Caption: A typical workflow for in vitro cytotoxicity studies.
Future Directions and Conclusion
The preliminary findings on this compound's interaction with CD81 and TRPV channels are promising and suggest that it is a biologically active molecule.[1][2][3] However, a significant knowledge gap exists regarding its cytotoxic properties. The extensive research on andrographolide provides a solid foundation and a clear roadmap for future investigations into this compound.
Future studies should focus on:
-
Systematic Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanistic Studies: Investigating its effects on apoptosis, cell cycle progression, and key signaling pathways, drawing parallels from the known mechanisms of andrographolide.
-
In Vivo Studies: Should in vitro studies yield positive results, progressing to animal models to assess its anti-tumor efficacy and safety profile.
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide Induces Apoptosis of C6 Glioma Cells via the ERK-p53-Caspase 7-PARP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Bisandrographolide C with CD81: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between Bisandrographolide C, a natural diterpenoid, and the tetraspanin CD81 protein. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this interaction, particularly in the contexts of cancer cell motility and viral entry.
Executive Summary
Recent research has identified a direct interaction between this compound and the cell surface protein CD81. This interaction has been shown to suppress the function of CD81, a protein implicated in a variety of physiological and pathological processes, including cancer metastasis and viral infections. This guide summarizes the available data on this interaction, details the experimental methodologies used to characterize it, and explores the downstream signaling pathways affected by the binding of this compound to CD81.
Quantitative Data on this compound and CD81 Interaction
The direct binding of this compound to the CD81 protein was experimentally validated using microscale thermophoresis (MST).[1][2] While the specific binding affinity (Kd) value from the primary study by Yue et al. (2022) is not publicly available, the study confirms a direct interaction.[1][2] The research also demonstrated that this interaction leads to the suppression of CD81's function.[1][2]
Further studies have shown that andrographolide and its derivatives, including bisandrographolide A, can bind to CD81.[3] Molecular docking studies suggest that bis-andrographolide derivatives may bind to the transmembrane cholesterol-binding site of CD81.
Table 1: Summary of this compound and CD81 Interaction Data
| Parameter | Method | Finding | Reference |
| Direct Binding | Microscale Thermophoresis (MST) | Confirmed direct interaction between this compound and CD81. | [1][2] |
| Functional Outcome | In vitro and in vivo cancer models | Suppression of CD81 function, leading to reduced cancer cell motility and metastasis. | [1][2] |
Experimental Protocols
Microscale Thermophoresis (MST) for Protein-Ligand Interaction
Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.[4][5][6] The following is a generalized protocol for assessing the interaction between a small molecule like this compound and a membrane protein like CD81, based on standard MST procedures.
Objective: To determine the binding affinity (Kd) of this compound to purified or cell-expressed CD81 protein.
Materials:
-
Purified recombinant CD81 protein (or cell lysate containing fluorescently tagged CD81).
-
This compound.
-
Fluorescent labeling kit (e.g., NHS-ester dye for protein labeling).
-
MST buffer (e.g., PBS with 0.05% Tween-20, adjusted for protein stability).
-
MST instrument (e.g., Monolith NT.115).
-
MST capillaries.
Procedure:
-
Protein Labeling (if using purified protein):
-
Label the purified CD81 protein with a fluorescent dye according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without affecting binding.
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in MST buffer to the desired starting concentration.
-
Perform a serial dilution of the this compound solution to create a concentration gradient.
-
Prepare a constant concentration of the fluorescently labeled CD81 protein in MST buffer.
-
Mix the labeled CD81 protein with each concentration of the this compound dilution series in a 1:1 ratio.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument uses an infrared laser to create a microscopic temperature gradient in the capillaries.
-
The movement of the fluorescently labeled CD81 along this temperature gradient (thermophoresis) is measured. This movement changes upon binding of the ligand (this compound).
-
The instrument records the change in fluorescence as a function of the ligand concentration.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Experimental Workflow for Microscale Thermophoresis
Caption: Workflow for determining the binding affinity of this compound to CD81 using Microscale Thermophoresis.
Signaling Pathways and Mechanisms of Action
The interaction of this compound with CD81 can modulate several downstream signaling pathways, primarily impacting cell motility and potentially viral entry.
Regulation of Cell Motility via Actin Remodeling
CD81 is known to play a role in the regulation of cell migration and metastasis. Its interaction with this compound can interfere with these processes through at least two interconnected pathways:
-
Interaction with PI4KII: CD81 can associate with Phosphatidylinositol 4-kinase type II (PI4KII), an enzyme involved in the production of the signaling lipid PI4P. This interaction is thought to regulate the remodeling of the actin cytoskeleton, which is crucial for cell movement. By binding to CD81, this compound may disrupt this association, leading to altered actin dynamics and a reduction in cell motility.
-
Activation of Rho Family GTPases: Engagement of CD81 can lead to the activation of small GTPases of the Rho family, including Rac, Rho, and Cdc42. These proteins are master regulators of the actin cytoskeleton, controlling the formation of lamellipodia, filopodia, and stress fibers, all of which are essential for cell migration. The binding of this compound to CD81 could modulate the activation state of these GTPases, thereby affecting the cell's migratory capacity.
Caption: this compound inhibits CD81, affecting downstream pathways that control actin remodeling and cell motility.
Suppression of NF-κB Signaling
CD81 has been identified as a negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival. By suppressing CD81, this compound could potentially lead to an increase in NF-κB activity. This aspect of the interaction requires further investigation to understand its therapeutic implications, as NF-κB activation can have both pro- and anti-tumorigenic effects depending on the context.
Caption: this compound's inhibition of CD81 may lead to the activation of the NF-κB signaling pathway.
Potential Implications for Viral Entry
CD81 is a well-established entry receptor for several viruses, most notably the Hepatitis C virus (HCV). The large extracellular loop (LEL) of CD81 is the primary binding site for the HCV E2 envelope glycoprotein. The binding of this compound to CD81, potentially at the transmembrane cholesterol-binding site, could allosterically modulate the conformation of the LEL, thereby interfering with viral attachment and entry. This presents a promising avenue for the development of novel antiviral therapies.
Conclusion and Future Directions
The interaction between this compound and the CD81 protein represents a significant finding with potential therapeutic applications in oncology and virology. The ability of this small molecule to directly bind and suppress CD81 function opens up new possibilities for targeting pathways involved in cancer cell motility and viral entry.
Future research should focus on:
-
Determining the precise binding site of this compound on the CD81 protein.
-
Quantifying the binding affinity (Kd) and the functional inhibition (IC50) of this interaction.
-
Elucidating the detailed downstream signaling cascades initiated by the this compound-CD81 interaction in various cell types.
-
Evaluating the efficacy of this compound and its derivatives in preclinical models of metastasis and viral infections.
This technical guide provides a foundational understanding of the this compound and CD81 interaction, intended to facilitate further research and development in this promising area.
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Bisandrographolide A | 160498-00-0 [smolecule.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 7. CD81 suppresses NF-κB signaling and is downregulated in hepatitis C virus expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD81 suppresses NF-κB signaling and is downregulated in hepatitis C virus expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographis paniculata: A Technical Guide to the Isolation and Activity of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographis paniculata, a plant native to South and Southeast Asia, has a long history of use in traditional medicine. It is a source of a diverse array of bioactive compounds, primarily diterpenoid lactones. Among these, the dimeric ent-labdane diterpenoids, known as bisandrographolides, represent a unique and pharmacologically interesting class of molecules. This technical guide focuses on Bisandrographolide C, a specific dimer isolated from A. paniculata, detailing its extraction, isolation, and biological activities, with a particular emphasis on its role as a selective activator of Transient Receptor Potential (TRP) channels and its cardioprotective effects.
Extraction and Isolation of this compound
The isolation of this compound from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic separation. While yields can vary depending on the plant material and extraction conditions, the following protocol provides a general framework for its isolation.
Experimental Protocol: Extraction and Isolation
-
Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Andrographis paniculata are extracted with 95% ethanol at room temperature. .
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which contains the bisandrographolide dimers, is concentrated.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles to known bisandrographolides are combined.
-
Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]
-
Workflow for Extraction and Isolation of this compound
Quantitative Analysis
Quantitative data for this compound is not as extensively reported as for the major constituent, andrographolide. However, studies on the isolation of various bisandrographolide dimers provide some indication of the relative amounts that can be obtained from the plant material. The following table summarizes the isolated yields of this compound and related dimers from a specific study.
| Compound | Yield from Ethyl Acetate Fraction (mg) |
| Bisandrographolide A | 15.0 |
| Bisandrographolide B | 12.0 |
| This compound | 10.0 |
| Bisandrographolide E | 8.0 |
| Bisandrographolide F | 9.0 |
Data extracted from a study on unusual ent-labdane diterpenoid dimers and should be considered as representative examples of isolation yields rather than absolute quantitative values in the plant.[1][2]
Biological Activities of this compound
This compound has been shown to exhibit selective biological activities, particularly in the modulation of TRP channels and in providing cardioprotection.
Selective Activation of TRPV1 and TRPV3 Channels
This compound has been identified as an activator of TRPV1 and TRPV3 channels.[1][2] These channels are non-selective cation channels involved in various sensory processes, including thermosensation and pain.
A common method to assess the activation of TRP channels is through calcium imaging in cells overexpressing the channel of interest.
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3 channels using a suitable transfection reagent.
-
-
Calcium Imaging:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Cells are then perfused with a buffer solution, and baseline fluorescence is recorded.
-
This compound at various concentrations is added to the perfusion buffer, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.
-
A known agonist for the respective channel (e.g., capsaicin for TRPV1) is used as a positive control.
-
Signaling Pathway of TRPV1 Activation by this compound
Signaling Pathway of TRPV3 Activation by this compound
Cardioprotective Effects Against Hypoxia-Reoxygenation Injury
This compound has demonstrated protective effects on cardiomyocytes subjected to hypoxia-reoxygenation (H/R) injury, a common model for studying ischemia-reperfusion injury in the heart.[1][2]
-
Cardiomyocyte Isolation and Culture:
-
Primary neonatal rat ventricular myocytes are isolated and cultured.
-
-
Hypoxia-Reoxygenation Protocol:
-
Cultured cardiomyocytes are subjected to a period of hypoxia (e.g., 1% O2, 5% CO2, 94% N2 for a specified duration) in a hypoxic incubator.
-
This is followed by a period of reoxygenation under normoxic conditions (21% O2, 5% CO2).
-
-
Treatment and Assessment:
-
Cells are pre-treated with various concentrations of this compound before the induction of hypoxia.
-
Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis can be evaluated by TUNEL staining or caspase activity assays.
-
Workflow for Cardiomyocyte Protection Assay
Conclusion
This compound, a dimeric diterpenoid from Andrographis paniculata, represents a promising lead compound for further investigation. Its selective activation of TRPV1 and TRPV3 channels suggests potential applications in sensory modulation, while its cardioprotective effects highlight its therapeutic potential in cardiovascular diseases. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the pharmacological properties and mechanisms of action of this unique natural product. Further studies are warranted to fully elucidate its therapeutic potential and to develop optimized methods for its large-scale production.
References
In Silico Prediction of Bisandrographolide C Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. As with many natural products, a comprehensive understanding of its molecular targets is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides an in-depth overview of the current knowledge on the targets of this compound, with a focus on in silico predictive studies and the experimental validation of these predictions. We will delve into the identified protein targets, summarize the available quantitative data, provide detailed experimental methodologies for key validation assays, and visualize the pertinent biological pathways and experimental workflows.
Identified Targets of this compound
Current research has identified three primary molecular targets for this compound: the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) ion channels, and the tetraspanin CD81. These interactions underscore the potential of this compound in modulating pain, inflammation, and cellular signaling processes.
Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV3
This compound has been shown to be an activator of both TRPV1 and TRPV3 channels. These channels are non-selective cation channels involved in a variety of sensory processes, including thermosensation and nociception. The activation of these channels by this compound suggests its potential role in modulating pain and inflammatory responses.
Tetraspanin CD81
In the context of cancer biology, this compound, along with its structural analogs Bisandrographolide A and andrographolide, has been identified as a binding partner of CD81.[1] CD81 is a member of the tetraspanin superfamily and is implicated in a wide range of cellular processes, including cell adhesion, motility, and signal transduction. The interaction with CD81 suggests that this compound may exert anti-metastatic effects, particularly in esophageal cancer.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and its analogs with their identified targets. It is important to note that while experimental binding data for this compound is available, specific in silico docking scores for this compound are not widely published. Therefore, data for the closely related compounds, andrographolide and Bisandrographolide A, are included to provide a comparative context for potential binding affinities.
| Compound | Target | Method | Quantitative Value | Reference |
| This compound | TRPV1 | Not Specified | Kd = 289 µM | |
| This compound | TRPV3 | Not Specified | Kd = 341 µM | |
| This compound | CD81 | Microscale Thermophoresis | Binding Confirmed | [1] |
| Compound | Target | Docking Score (kcal/mol) | Reference |
| Andrographolide | TNF | -7.52 (Binding Energy) | |
| Andrographolide | NFkB1 | Covalent Docking | |
| Andrographolide | Bcl-xL | -17.00 (Binding Energy) | [2] |
| Bisandrographolide A | Diphtheria Toxin | Not Specified | [3] |
| Andrographidin A | NS5 | -9.3 | [3] |
| Bisandrographolide A | NS5 | -10.1 | [3] |
Experimental Protocols
Calcium Imaging Assay for TRP Channel Activation
This protocol describes a general method for assessing the activation of TRP channels, such as TRPV1 and TRPV3, by monitoring intracellular calcium influx using a fluorescent indicator like Fluo-4 AM.
Materials:
-
HEK293 cells transiently or stably expressing the target TRP channel (TRPV1 or TRPV3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution (in DMSO)
-
Positive control agonist (e.g., Capsaicin for TRPV1)
-
Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control in HBSS.
-
Add the compound solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately begin recording fluorescence intensity using a microplate reader or microscope.
-
Excitation is typically around 494 nm and emission is measured at 516 nm.
-
Record a baseline fluorescence before compound addition and monitor the change in fluorescence over time after addition.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The response is often expressed as the ratio ΔF/F0, where F0 is the baseline fluorescence.
-
Dose-response curves can be generated to determine the EC50 or Kd of this compound.
-
Microscale Thermophoresis (MST) for Binding Affinity Determination
This protocol outlines a general procedure for quantifying the binding affinity between a small molecule, such as this compound, and a target protein, like CD81.
Materials:
-
Purified target protein (e.g., recombinant CD81)
-
Fluorescent labeling kit for the protein (e.g., NHS-ester dye)
-
This compound
-
MST buffer (a buffer in which both the protein and ligand are stable and soluble)
-
MST capillaries
-
Monolith NT.115 instrument (or similar)
Procedure:
-
Protein Labeling:
-
Label the target protein with a fluorescent dye according to the manufacturer's instructions.
-
Remove the excess, unbound dye using a purification column.
-
Determine the concentration and degree of labeling of the fluorescently labeled protein.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the MST buffer. Typically, a 16-point serial dilution is prepared.
-
Prepare a constant concentration of the fluorescently labeled target protein in the MST buffer.
-
Mix the labeled protein with each dilution of this compound in a 1:1 ratio.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply a microscopic temperature gradient and measure the movement of the fluorescently labeled protein.
-
-
Data Analysis:
-
The change in the thermophoretic movement upon binding of this compound is measured.
-
The data is plotted as the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
A binding curve is fitted to the data to determine the dissociation constant (Kd).
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Andrographis paniculata Compounds for Apoptosis Induction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bisandrographolide C: An In-depth Technical Guide on its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is an emerging molecule of interest in cellular signaling research. While its broader pharmacological profile is still under extensive investigation, preliminary studies have identified specific molecular targets, suggesting its potential as a modulator of distinct cellular pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its established roles in modulating cell surface receptors and ion channels. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the implicated signaling pathways to support further research and drug development efforts.
Introduction
Andrographis paniculata has a long history of use in traditional medicine, largely attributed to its rich composition of bioactive labdane diterpenoids. Among these, andrographolide is the most extensively studied. However, related dimeric compounds, such as this compound, are gaining attention for their unique biological activities. Structurally distinct from its monomeric counterpart, this compound exhibits specific interactions with cellular components that are not entirely overlapping with those of andrographolide. This guide will focus exclusively on the documented cellular signaling roles of this compound, providing a technical foundation for researchers in pharmacology and drug discovery.
Known Cellular Targets and Signaling Pathways of this compound
Current research has identified two primary molecular targets for this compound: the tetraspanin CD81 and specific Transient Receptor Potential (TRP) ion channels.
Modulation of the Tetraspanin CD81
Recent studies have implicated this compound as a binder and functional suppressor of CD81, a ubiquitously expressed tetraspanin protein involved in a multitude of cellular processes, including cell adhesion, motility, and signal transduction. In the context of esophageal cancer, the interaction between this compound and CD81 has been linked to anti-metastatic effects.[1]
The proposed mechanism involves the direct binding of this compound to CD81, which in turn downregulates the expression of this protein at both the mRNA and protein levels.[1] This suppression of CD81 function is believed to contribute to a reduction in cancer cell motility.[1]
Activation of TRPV1 and TRPV3 Channels
This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[2] These ion channels are involved in a variety of sensory and physiological processes, including pain, temperature sensation, and cellular homeostasis. The activation of these channels by this compound suggests its potential role in modulating these processes. Furthermore, this activity has been linked to a protective effect on cardiomyocytes experiencing hypoxia-reoxygenation injury.[2]
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound.
| Target | Assay | Parameter | Value | Cell Line/System |
| TRPV1 | Channel Activation | Kd | 289 μM | Not Specified |
| TRPV3 | Channel Activation | Kd | 341 μM | Not Specified |
| CD81 | Binding Affinity | Not Specified | Not Specified | Human esophageal cancer cells (EC109, KYSE520) |
Experimental Protocols
Cell Culture and Treatment for CD81 Expression Analysis
-
Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520 were utilized.[1]
-
Culture Conditions: Cells were cultured in appropriate media and incubated for 24 hours with Andrographis paniculata water extract (APW), which contains this compound.[1]
-
In Vivo Model: Mice bearing EC109 xenograft tumors were treated with APW for 21 days.[1]
CD81 Expression Analysis
-
Methodology: The expression of CD81 in cancer cells and tumors was evaluated.[1]
-
Binding Analysis: Molecular docking and microscale thermophoresis were employed to identify the interaction between components of APW, including this compound, and CD81.[1]
Cell Motility Assays
-
Methodology: The suppressive effects of this compound on the motility of EC109 cells were confirmed.[1]
TRPV Channel Activation
-
Methodology: The activation of TRPV1 and TRPV3 channels by this compound was determined, and the dissociation constants (Kd) were calculated.[2] The specific experimental setup for this assay is not detailed in the available literature.
Discussion and Future Directions
The current body of research on this compound, while limited, points to specific and interesting cellular interactions. Its ability to modulate CD81 and activate TRPV1/3 channels provides a foundation for further investigation into its therapeutic potential in cancer metastasis and conditions involving TRP channel dysregulation.
It is important to note that, unlike the extensively studied andrographolide, there is currently a lack of evidence directly implicating this compound in the modulation of major signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While andrographolide is a known inhibitor of these pathways, it is crucial for researchers to avoid extrapolating these findings to this compound without direct experimental evidence.
Future research should focus on:
-
Elucidating the precise binding site and conformational changes induced by this compound on CD81.
-
Investigating the downstream signaling consequences of TRPV1 and TRPV3 activation by this compound in various cell types.
-
Screening for the effects of this compound on a broader range of cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, to build a more comprehensive pharmacological profile.
-
Conducting further in vivo studies to validate the therapeutic potential of this compound in disease models.
Conclusion
This compound is a bioactive natural product with demonstrated effects on specific cellular targets. Its interactions with CD81 and TRPV1/3 channels represent the current frontier of our understanding of its role in cellular signaling. This guide provides a consolidated resource of the existing knowledge to facilitate further research into the therapeutic applications of this promising compound. The clear delineation of what is known versus what remains to be discovered is intended to guide future experimental design and hypothesis generation in this exciting area of natural product research.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Bisandrographolide C, an ent-labdane diterpenoid dimer found in the medicinal plant Andrographis paniculata. The methodology is based on established phytochemical research, offering a reproducible workflow for obtaining this compound for further study and development.
Introduction
This compound is a naturally occurring dimeric diterpenoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] As a member of the bis-andrographolide family, it is of significant interest to the scientific community for its potential biological activities. This document outlines a comprehensive protocol for the extraction, fractionation, and purification of this compound, enabling its consistent isolation for research and drug discovery purposes.
Experimental Overview
The isolation and purification of this compound involves a multi-step process that begins with the extraction of dried plant material, followed by systematic fractionation using column chromatography and final purification via semi-preparative High-Performance Liquid Chromatography (HPLC). The overall workflow is depicted in the diagram below.
References
Application Notes and Protocols: Synthesis and Bioactivity of Bisandrographolide C and Andrographolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of andrographolide derivatives, with a special focus on the bioactivity of Bisandrographolide C. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction
Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, and its derivatives have garnered significant attention for their wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound is a naturally occurring dimer of an ent-labdane diterpenoid, also isolated from Andrographis paniculata.[4][5] This document outlines the synthesis of andrographolide derivatives and summarizes the bioactivity of these compounds, including this compound, with a focus on their underlying mechanisms of action.
Data Presentation: Bioactivity of this compound and Andrographolide Derivatives
The following tables summarize the quantitative bioactivity data for this compound and various synthetic andrographolide derivatives.
Table 1: Bioactivity of this compound
| Compound | Target | Bioactivity | Reference |
| This compound | TRPV1 | Kd = 289 µM | [4] |
| TRPV3 | Kd = 341 µM | [4] | |
| CD81 | Binds to CD81, suppresses its function | [3] | |
| Cardiomyocytes | Protects against hypoxia-reoxygenation injury | [4][6] | |
| Esophageal Cancer Cells (EC109) | Suppresses motility | [3] |
Table 2: Anticancer Activity of Andrographolide and its Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | DU145 (Prostate) | Reference |
| Andrographolide | 32.90 (48h) | - | - | - | [7] |
| Andrographolide | 63.19 (24h) | - | - | - | [7] |
| 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide | <8 | <8 | - | - | |
| 12-dithiocarbamate-14-deoxyandrographolide analogue | Potent | - | - | - | |
| 3,19-analogue of 12-thioether andrographolide | Cytotoxic | - | - | - | |
| C-14 alkoxy andrographolide derivatives | Cytotoxic | - | Cytotoxic | Cytotoxic | [8] |
| 3,19-di-O-acetyl-C-12-substituted-14-deoxy-andrographolide | - | 0.85 | - | - | [8] |
Table 3: Anti-inflammatory Activity of Andrographolide
| Inflammatory Mediator | Cell Type | IC50 (µM) | Reference |
| TNF-α release | Mouse peritoneal macrophages | 0.6 | |
| GM-CSF release | Mouse peritoneal macrophages | 3.3 | |
| NO production | Murine macrophages | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of C-12 Dithiocarbamate Andrographolide Analogues
This protocol is adapted from a one-pot synthesis method.[10]
Materials:
-
Andrographolide
-
Carbon disulfide (CS2)
-
Appropriate secondary amine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve andrographolide (1 equivalent) in dichloromethane.
-
Add triethylamine (2 equivalents) to the solution and stir at room temperature.
-
Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture.
-
After stirring for 30 minutes, add the desired secondary amine (1.2 equivalents).
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired C-12 dithiocarbamate andrographolide analogue.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The bioactivity of andrographolide and its derivatives is often attributed to their modulation of key signaling pathways involved in inflammation and cancer.
Caption: Experimental workflow for the synthesis and bioactivity screening of andrographolide derivatives.
Caption: Andrographolide derivatives inhibit the NF-κB signaling pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by andrographolide derivatives.
References
- 1. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the In Vitro Activity of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro biological activity of Bisandrographolide C, a dimeric diterpenoid isolated from Andrographis paniculata. The following protocols are designed to be adaptable for screening and mechanistic studies in drug discovery and development.
Application Note 1: Assessment of Anti-Inflammatory Activity using an NF-κB Luciferase Reporter Assay
Introduction
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates cellular responses to inflammation, infection, and stress.[1] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of inflammatory diseases and cancers, making it a critical target for therapeutic development.[1] Many natural products, including diterpenoids from Andrographis paniculata, have been shown to exert anti-inflammatory effects by modulating the NF-κB pathway. This protocol describes a luciferase reporter assay to quantitatively measure the inhibitory effect of this compound on NF-κB activation in a cellular context. The assay utilizes a reporter cell line containing a luciferase gene under the control of NF-κB response elements.[1][2]
Signaling Pathway
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Experimental Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM reduced-serum medium
-
This compound stock solution (in DMSO)
-
TNF-α (or other NF-κB activator like LPS)
-
Phosphate Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
Opaque 96-well plates
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Culture HEK293T cells to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent mix. In separate tubes:
-
Dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of control plasmid in 25 µL of Opti-MEM.
-
Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.
-
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature.[1]
-
Add 50 µL of the complex to each well.
-
Incubate for 24 hours at 37°C.
Day 3: Treatment and Stimulation
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.[1]
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) in culture medium.[1]
-
Add the activator to the appropriate wells. Include wells with untreated and unstimulated cells as negative controls.
-
Incubate for 6-8 hours at 37°C with 5% CO₂.[1]
Day 4: Cell Lysis and Luciferase Assay
-
Remove the medium and gently wash the cells once with 100 µL of PBS.[1]
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[1][3]
-
Prepare the luciferase assay reagents according to the manufacturer's protocol.
-
Transfer 10-20 µL of cell lysate to an opaque 96-well plate.[2]
-
Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate and measure the luminescence (Signal A).[1]
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate and measure the luminescence (Signal B).[1]
Data Presentation
Data Analysis:
-
Normalization: For each well, divide the firefly luciferase luminescence (Signal A) by the Renilla luciferase luminescence (Signal B) to normalize for transfection efficiency and cell number.
-
Calculate % Inhibition: % Inhibition = [1 - (Normalized value of treated sample / Normalized value of stimulated control)] x 100
-
Plot the % inhibition against the log concentration of this compound to determine the IC₅₀ value.
Table 1: Inhibition of NF-κB Activated Luciferase Activity by this compound
| Concentration (µM) | Firefly Luminescence (RLU) | Renilla Luminescence (RLU) | Normalized NF-κB Activity | % Inhibition |
| Vehicle Control (Unstimulated) | ||||
| Vehicle Control (Stimulated) | 0% | |||
| This compound (0.1) | ||||
| This compound (1) | ||||
| This compound (10) | ||||
| This compound (50) | ||||
| This compound (100) | ||||
| Positive Control (e.g., Bay 11-7082) |
Application Note 2: Assessment of Anticancer Activity via Cell Viability (MTT) Assay
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to screen compounds for their cytotoxic effects on cancer cell lines.[4][5][6] this compound and related compounds have shown potential anticancer activities, making this assay suitable for evaluating its effect on cancer cell proliferation.[7][8]
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[5][6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C. Purple formazan crystals should be visible in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Data Analysis:
-
Calculate % Viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the % viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Cytotoxic Effect of this compound on [Cell Line Name] Cells
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Vehicle Control (0) | 100% | |
| This compound (0.1) | ||
| This compound (1) | ||
| This compound (10) | ||
| This compound (50) | ||
| This compound (100) | ||
| Positive Control (e.g., Doxorubicin) |
Application Note 3: Assessment of Anti-Metastatic Potential via Wound Healing (Scratch) Assay
Introduction
Cell migration is a crucial process in cancer metastasis. The wound healing or scratch assay is a straightforward and widely used method to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time. This assay can be used to assess the inhibitory effect of compounds like this compound on the migratory capacity of cancer cells, which has been reported for related compounds.[7][9]
Experimental Workflow
Caption: Workflow for the wound healing (scratch) assay.
Experimental Protocol
Materials:
-
Cancer cell line with migratory potential (e.g., MDA-MB-231, HT29)
-
Complete culture medium
-
Low-serum medium (e.g., 1% FBS) to minimize proliferation
-
This compound stock solution (in DMSO)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them until they form a confluent monolayer.
-
Scratching: Using a sterile p200 pipette tip, make a straight scratch across the center of the well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with low-serum medium containing various concentrations of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined areas for each well. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Imaging (Time X): Capture images of the same areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the wound at each time point.
Data Presentation
Data Analysis:
-
Calculate Wound Closure: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100
-
Compare the rate of wound closure between treated and control groups.
Table 3: Inhibition of Cell Migration by this compound
| Concentration (µM) | Wound Area at 0h (pixels²) | Wound Area at 24h (pixels²) | % Wound Closure |
| Vehicle Control (0) | |||
| This compound (1) | |||
| This compound (10) | |||
| This compound (50) | |||
| Positive Control (e.g., Cytochalasin D) |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. bepls.com [bepls.com]
- 5. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide exhibits anti-invasive activity against colon cancer cells via inhibition of MMP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Electrophysiology Studies of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C is a diterpenoid compound isolated from the plant Andrographis paniculata. This class of compounds has garnered significant interest for its diverse pharmacological activities. A closely related analog, Bisandrographolide A, has been identified as a potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes.[1][2][3][4] This document provides a detailed protocol for investigating the effects of this compound on ion channels using patch-clamp electrophysiology, a gold-standard technique for characterizing ion channel function and pharmacology with high temporal and electrical resolution.[5][6][7] The protocols described herein are tailored for studying TRPV4 channels but can be adapted for screening and characterizing the effects of this compound on other ion channels.
Data Presentation
The following tables summarize the expected quantitative data from patch-clamp experiments investigating the effects of this compound on a target ion channel (e.g., TRPV4).
Table 1: Effect of this compound on Target Ion Channel Currents
| Parameter | Value | Cell Type | Notes |
| EC50 / IC50 | To be determined (TBD) | HEK293T cells expressing target channel | The concentration at which this compound elicits a half-maximal response (activation or inhibition). |
| Maximal Efficacy (% of control) | TBD | HEK293T cells expressing target channel | The maximum effect of this compound as a percentage of a known reference agonist/antagonist. |
| Effect on Current-Voltage (I-V) Relationship | TBD | HEK293T cells expressing target channel | Describes how this compound alters the ion flow at different membrane potentials. |
| Effect on Channel Kinetics | TBD | HEK293T cells expressing target channel | Changes in activation, deactivation, or inactivation kinetics of the ion channel. |
Table 2: Biophysical Properties of Target Ion Channel Modulation by this compound
| Parameter | Control | This compound | Notes |
| Activation Time Constant (τ_act) | TBD | TBD | The rate of channel opening. |
| Deactivation Time Constant (τ_deact) | TBD | TBD | The rate of channel closing. |
| Inactivation Time Constant (τ_inact) | TBD | TBD | The rate of channel entry into a non-conducting state. |
| Voltage of Half-Maximal Activation (V_half) | TBD | TBD | The membrane potential at which half the channels are activated. |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their low endogenous ion channel expression and high transfection efficiency.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. The culture medium should be Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression of the target ion channel (e.g., human TRPV4), plate cells on glass coverslips in a 35 mm dish. When cells reach 70-80% confluency, transfect them with a plasmid encoding the target ion channel and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent. Experiments should be performed 24-48 hours post-transfection.
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm with sucrose.
-
Intracellular (Pipette) Solution (in mM):
-
For cation channels (e.g., TRPV4): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm with sucrose.
-
For chloride channels: The composition will need to be adjusted to establish a suitable chloride gradient.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution. The final DMSO concentration should not exceed 0.1% to minimize solvent effects on ion channel activity.
Whole-Cell Patch-Clamp Recordings
Patch-clamp recordings are the cornerstone for studying ion channel activity.[6][7][8][9]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Visualization: Place the coverslip with transfected cells in the recording chamber on the stage of an inverted microscope equipped with fluorescence to identify transfected cells (GFP-positive).
-
Gigaohm Seal Formation: Approach a selected cell with the patch pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. This provides electrical and diffusional access to the cell's interior.
-
Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 2-5 kHz and digitize at 10-20 kHz.
Voltage-Clamp Protocols
-
To Study Activation of TRPV4-like Channels:
-
Hold the membrane potential at -60 mV.
-
Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments for 200-500 ms.
-
Alternatively, use a voltage ramp protocol from -100 mV to +100 mV over 500 ms.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound and repeat the voltage protocols.
-
-
To Study Inhibition of Voltage-Gated Channels:
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV or -90 mV) to ensure channels are in a closed state.
-
Apply a depolarizing step to a potential that elicits a robust current (e.g., 0 mV or +20 mV).
-
Establish a stable baseline recording before applying this compound.
-
Current-Clamp Protocol
-
To Study Effects on Membrane Potential:
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject small hyperpolarizing and depolarizing current steps to assess membrane resistance and excitability.
-
Apply this compound and monitor for changes in the resting membrane potential or firing properties (if applicable to the cell type).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-mediated TRPV4 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Bisandrographolide from Andrographis paniculata Activates TRPV4 Channels* | Semantic Scholar [semanticscholar.org]
- 3. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Bisandrographolide A | 160498-00-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Patch Clamp Protocol [labome.com]
Unlocking Therapeutic Potential: Molecular Docking of Bisandrographolide C
Application Notes and Protocols for Researchers in Drug Discovery
Bisandrographolide C, a diterpenoid isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its potential therapeutic applications. As a key component of a plant with a long history in traditional medicine, understanding its molecular interactions is crucial for modern drug development. This document provides detailed application notes and protocols for the molecular docking of this compound with various protein targets, offering insights for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of this compound and its analogs with a range of biological targets. The following table summarizes the key quantitative data from various in silico investigations.
| Target Protein | PDB ID | Binding Energy / Docking Score (kcal/mol) | Software Used | Reference |
| Diphtheria Toxin | 1DTP | ≥ -6.0 | XP Docking | [1] |
| Dengue Virus NS5 | - | -10.1 (Bisandrographolide A) | Not Specified | [1] |
| E. coli Topoisomerase-IV | 3FV5 | -9.1 to -9.9 (Bisandrographolide) | Schrodinger | [2] |
| TNF-α | - | Not Specified | Not Specified | [3] |
| CD81 | - | Binding confirmed via microscale thermophoresis | Molecular Docking Simulation | [4][5] |
| SARS-CoV-2 NSP3 | 6W02 | Not Specified | Molegro Virtual Docker 6.0 | [6] |
| SARS-CoV-2 NSP5 | 7AR6 | Not Specified | Molegro Virtual Docker 6.0 | [6] |
| TRPV1 | - | Kd: 289 μM | Not Specified | [7] |
| TRPV3 | - | Kd: 341 μM | Not Specified | [7] |
| TRPV4 | - | EC50: 790-950 nM (Bisandrographolide A) | Not Specified | [8][9] |
Experimental Protocols: Molecular Docking
This section outlines a generalized protocol for performing molecular docking studies with this compound. This protocol is a composite of methodologies frequently cited in computational drug discovery.
1. Ligand Preparation
-
Objective: To obtain a 3D structure of this compound and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem or ZINC.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Assign appropriate atomic charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligand structure in a suitable format (e.g., .pdbqt for AutoDock Vina, .mol2 for others).
-
2. Protein Preparation
-
Objective: To prepare the target protein structure for docking by removing unwanted molecules and adding necessary parameters.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges to the protein atoms.
-
If the protein structure has missing residues or loops, these should be modeled using homology modeling or loop refinement tools.
-
Save the prepared protein structure in a compatible format for the docking software.
-
3. Grid Generation
-
Objective: To define the active site or binding pocket on the target protein where the docking simulation will be performed.
-
Procedure:
-
Identify the binding site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction tools.
-
Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Set the grid spacing (typically around 0.375 Å).
-
4. Molecular Docking
-
Objective: To predict the binding conformation and affinity of this compound to the target protein.
-
Procedure:
-
Load the prepared ligand and protein files, along with the grid parameter file, into the docking software (e.g., AutoDock Vina, Schrodinger Glide, Molegro Virtual Docker).[2][6][10]
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation. The software will systematically explore different conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
5. Analysis of Results
-
Objective: To analyze the docking results to understand the binding mode and interactions.
-
Procedure:
-
Examine the predicted binding energies or docking scores. Lower binding energies generally indicate a more favorable binding affinity.
-
Visualize the top-ranked binding poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).
-
Analyze the non-covalent interactions between this compound and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare the docking results with experimental data, if available, to validate the computational predictions.
-
Visualizations: Workflows and Signaling Pathways
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmps.org [ijmps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisandrographolide C in Esophageal Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bisandrographolide C in preclinical research focused on esophageal cancer. The protocols outlined below are based on established methodologies for similar compounds and the known biological activities of this compound.
Introduction
This compound is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history in traditional medicine. Recent studies have identified this compound as an active component with potential anti-cancer properties. Specifically, in esophageal cancer, this compound, along with other related compounds from A. paniculata, has been shown to target the tetraspanin CD81.[1][2] The suppression of CD81 function is linked to anti-metastatic effects, making this compound a compound of interest for further investigation in esophageal cancer therapeutics.[1][2]
The primary esophageal cancer cell lines used in these studies are EC109 and KYSE520.[1][2] The following sections provide detailed protocols and data presentation guidelines for studying the effects of this compound on these cell lines.
Data Presentation
Quantitative data from in vitro studies should be meticulously documented to allow for robust analysis and comparison. The following tables provide a template for summarizing key experimental results.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Assay Method |
| EC109 | This compound | 24 | Data to be determined | MTT/XTT Assay |
| 48 | Data to be determined | |||
| 72 | Data to be determined | |||
| KYSE520 | This compound | 24 | Data to be determined | MTT/XTT Assay |
| 48 | Data to be determined | |||
| 72 | Data to be determined |
Table 2: Apoptosis Induction Data
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| EC109 | Control (DMSO) | - | 48 | Data to be determined |
| This compound | e.g., 0.5x IC50 | 48 | Data to be determined | |
| e.g., 1x IC50 | 48 | Data to be determined | ||
| e.g., 2x IC50 | 48 | Data to be determined | ||
| KYSE520 | Control (DMSO) | - | 48 | Data to be determined |
| This compound | e.g., 0.5x IC50 | 48 | Data to be determined | |
| e.g., 1x IC50 | 48 | Data to be determined | ||
| e.g., 2x IC50 | 48 | Data to be determined |
Table 3: Protein Expression Analysis (Western Blot)
| Cell Line | Treatment | Protein | Fold Change vs. Control |
| EC109 | This compound | CD81 | Data to be determined |
| p-p38 | Data to be determined | ||
| Total p38 | Data to be determined | ||
| Cleaved Caspase-3 | Data to be determined | ||
| Bcl-2 | Data to be determined | ||
| Bax | Data to be determined | ||
| KYSE520 | This compound | CD81 | Data to be determined |
| p-p38 | Data to be determined | ||
| Total p38 | Data to be determined | ||
| Cleaved Caspase-3 | Data to be determined | ||
| Bcl-2 | Data to be determined | ||
| Bax | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on esophageal cancer cell lines.
Protocol 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic effect of this compound on esophageal cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Esophageal cancer cell lines (EC109, KYSE520)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Esophageal cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of target proteins (e.g., CD81 and downstream signaling molecules).
Materials:
-
Esophageal cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CD81, anti-p-p38, anti-p38, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in esophageal cancer cells.
Experimental Workflow Diagram
References
Investigating the In Vivo Effects of Bisandrographolide C: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bisandrographolide C, a labdane diterpenoid isolated from Andrographis paniculata, is a compound of growing interest for its potential therapeutic properties. While extensive research has been conducted on the major constituent of this plant, andrographolide, and to some extent on its analogue Bisandrographolide A, specific in vivo data for this compound remains limited. However, preliminary studies suggest its involvement in anti-metastatic pathways, warranting further investigation.
This document provides a comprehensive guide for researchers to explore the in vivo effects of this compound. Due to the current scarcity of direct research on this specific compound, the following protocols and application notes are largely based on established animal models and known mechanisms of action of the closely related and well-studied compound, andrographolide, as well as initial findings implicating this compound in anti-cancer activity. These methodologies provide a robust framework for initiating preclinical studies to elucidate the pharmacological profile of this compound.
Part 1: Proposed Animal Models for Investigating this compound
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the known anti-inflammatory and anti-cancer properties of other andrographolides, the following models are proposed.
Models for Anti-Inflammatory and Autoimmune Effects
A variety of animal models can be utilized to assess the potential anti-inflammatory and immunomodulatory effects of this compound.[1][2][3][4][5]
-
Acute Inflammation Models:
-
Lipopolysaccharide (LPS)-Induced Endotoxemia: This model is used to study systemic inflammatory responses.
-
Carrageenan-Induced Paw Edema: A classic model for evaluating acute localized inflammation.[5]
-
-
Chronic Inflammation and Autoimmune Disease Models:
Models for Anti-Cancer Effects
Given the preliminary evidence of this compound's role in inhibiting metastasis, xenograft models are highly relevant.
-
Subcutaneous Xenograft Models: Human cancer cell lines are injected subcutaneously into immunocompromised mice to assess the effect of the compound on tumor growth.
-
Orthotopic Xenograft Models: Cancer cells are implanted into the organ of origin, providing a more clinically relevant tumor microenvironment.[8]
-
Metastasis Models: Following the establishment of a primary tumor, the effect of the compound on the development of metastases in distant organs (e.g., lungs, liver) is evaluated. The esophageal cancer xenograft model in which an Andrographis paniculata water extract containing this compound showed anti-metastatic effects is a key reference here.[9][10]
Part 2: Quantitative Data Summary (Based on Andrographolide Studies)
The following tables summarize typical quantitative data from in vivo studies of andrographolide, which can serve as a starting point for dose-ranging studies with this compound.
Table 1: Dosage and Efficacy of Andrographolide in Anti-Inflammatory Models
| Animal Model | Species | Andrographolide Dose Range | Route of Administration | Key Efficacy Parameters | Reference(s) |
| LPS-Induced Endotoxemia | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Reduction in serum TNF-α, IL-6, and IL-1β | [7] |
| Collagen-Induced Arthritis | Rat | 50 mg/kg | Intraperitoneal (i.p.) | Reduced paw swelling, lower arthritis score | [11] |
| DSS-Induced Colitis | Mouse | Not specified | Not specified | Attenuation of intestinal barrier dysfunction and inflammation | [7] |
| Osteoarthritis Model | Rat | Not specified | Intra-articular injection | Reduced synovial inflammation and pain hypersensitivity | [12] |
Table 2: Dosage and Efficacy of Andrographolide in Anti-Cancer Models
| Animal Model | Cancer Type | Andrographolide Dose Range | Route of Administration | Key Efficacy Parameters | Reference(s) |
| Orthotopic Xenograft | Prostate Cancer (22RV1 cells) | 10 mg/kg | Not specified | Decreased tumor volume, reduced MMP11 expression | [8][13] |
| CAM-PDX Model | Cervical Cancer | 20 mg/kg | Not specified | Inhibition of tumor growth and angiogenesis | [14] |
| Xenograft Model | Breast Cancer | Not specified | Not specified | Reduced tumor volume and weight | [15] |
Part 3: Detailed Experimental Protocols
Protocol for Esophageal Cancer Xenograft Model to Study Anti-Metastatic Effects
This protocol is adapted from the study that identified this compound as a component of an Andrographis paniculata water extract with anti-metastatic properties.[9][10]
Objective: To evaluate the effect of this compound on primary tumor growth and metastasis of esophageal cancer in a nude mouse xenograft model.
Materials:
-
Human esophageal cancer cell line (e.g., EC109)
-
6-8 week old male BALB/c nude mice
-
Matrigel
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and further diluted in saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture EC109 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (start with a dose-ranging study based on andrographolide data, e.g., 10-50 mg/kg) or vehicle control via oral gavage or intraperitoneal injection daily for 21 days.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Harvest lungs, liver, and lymph nodes to assess for metastases.
-
Fix tissues in formalin for histological analysis (H&E staining) to confirm and quantify metastatic nodules.
-
A portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blot, qPCR) to assess the expression of target proteins like CD81.[9]
-
Protocol for LPS-Induced Acute Inflammation Model
This protocol is designed to assess the systemic anti-inflammatory effects of this compound.[7][16][17]
Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines in a mouse model of LPS-induced endotoxemia.
Materials:
-
8-10 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable vehicle)
-
Anesthesia
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal injection.
-
-
Induction of Inflammation:
-
One hour after treatment, inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2-4 hours), collect blood via cardiac puncture under anesthesia.
-
Separate serum and store at -80°C.
-
-
Cytokine Analysis:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.
-
Part 4: Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathways for this compound Investigation
Based on the known mechanisms of andrographolide and the implication of CD81 in the anti-metastatic effects of the Andrographis paniculata extract, the following signaling pathways are proposed as key targets for investigation.
Caption: Proposed mechanism of this compound via CD81.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed inhibition of JAK/STAT and PI3K/Akt pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Disclaimer: The protocols and data presented are intended to serve as a guide for initiating research on this compound. Due to the limited specific data on this compound, researchers should perform their own dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of CD81 antibody inhibition of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. inotiv.com [inotiv.com]
- 7. Andrographolide inhibits inflammatory responses in LPS-stimulated macrophages and murine acute colitis through activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide attenuates synovial inflammation of osteoarthritis by interacting with tumor necrosis factor receptor 2 trafficking in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Andrographolide suppresses cervical cancer progression by targeting angiogenesis and inducing apoptosis in a CAM-PDX model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays with Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C, a labdane diterpenoid isolated from Andrographis paniculata, has emerged as a compound of interest in cancer research. Studies have demonstrated its potential to modulate cellular processes critical to cancer progression, particularly cell migration and invasion. This document provides detailed protocols for assessing the effects of this compound on these processes using established in vitro assays. Furthermore, it summarizes the current understanding of its mechanism of action, including its interaction with the tetraspanin CD81, and provides quantitative data based on studies of the closely related and well-researched compound, andrographolide, to serve as a practical guide for experimental design.
Mechanism of Action: Targeting CD81-Mediated Cell Motility
Recent findings have identified the tetraspanin CD81 as a direct molecular target of this compound.[1] The binding of this compound to CD81 has been shown to suppress the motility of esophageal cancer cells.[1] CD81 is a transmembrane protein involved in the formation of tetraspanin-enriched microdomains, which regulate cell adhesion, migration, and signaling. By interacting with CD81, this compound is thought to disrupt the signaling cascades that promote cancer cell motility.
While the precise downstream effects of the this compound-CD81 interaction are still under investigation, studies on the related compound andrographolide provide significant insights. Andrographolide has been shown to inhibit cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[2] MMPs are crucial enzymes that degrade the extracellular matrix, a key step in cancer cell invasion. Furthermore, andrographolide can modulate the expression of epithelial-mesenchymal transition (EMT) markers, leading to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin.[3] This suggests that this compound may exert its anti-migratory and anti-invasive effects through a similar mechanism involving the suppression of MMPs and the reversal of EMT.
Quantitative Data Summary
Disclaimer: The following quantitative data is derived from studies on andrographolide, a structurally related diterpenoid also found in Andrographis paniculata. This information is provided as a reference for experimental design with this compound, for which specific quantitative data is not yet available.
Table 1: Effect of Andrographolide on Cell Migration (Wound Healing Assay)
| Cell Line | Concentration (µM) | Incubation Time (hours) | Inhibition of Migration (%) | Reference |
| GBM8401 (Glioblastoma) | 40 | 48 | 68 | [4] |
| Chondrosarcoma (SW1353) | 5, 20 | 24 | Concentration-dependent reduction | [3] |
| Cholangiocarcinoma (HuCCA-1, KKU-M213, RMCCA-1) | 25, 50 | 24 | Concentration-dependent reduction | [5] |
| RAS-transformed cells | 10 | 12 | Significant reduction |
Table 2: Effect of Andrographolide on Cell Invasion (Transwell Assay)
| Cell Line | Concentration (µM) | Incubation Time (hours) | Inhibition of Invasion (%) | Reference |
| GBM8401 (Glioblastoma) | 40 | Not Specified | 74 | [4] |
| MDA-MB-231 (Breast Cancer) | 10 | Not Specified | Concentration-dependent reduction | [6] |
| Chondrosarcoma (SW1353) | 5, 20 | Not Specified | Concentration-dependent reduction | [3] |
| Cholangiocarcinoma | 12.5, 25, 50 | 24 | Concentration-dependent reduction | [5] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This helps to minimize cell proliferation and ensures that wound closure is primarily due to migration.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined areas for each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same predefined areas at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well Transwell plates with 8 µm pore size inserts
-
Matrigel or other basement membrane matrix
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
0.1% Crystal Violet staining solution
-
Microscope
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor may need to be optimized for your cell line). Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension into the Matrigel-coated upper chambers.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for your cell line's invasive potential (typically 24-48 hours).
-
Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the top surface of the insert membrane.
-
Fixation: Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in 0.1% Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification: Take images of the stained, invaded cells on the underside of the membrane using a microscope. Count the number of cells in several random fields of view for each insert.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide inhibits human umbilical vein endothelial cell invasion and migration by regulating MMP-2 and MMP-9 during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide Inhibits Cholangiocarcinoma Cell Migration by Down-Regulation of Claudin-1 via the p-38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Bisandrographolide C Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has garnered significant interest for its diverse biological activities. Preliminary studies have identified its interaction with targets such as the transient receptor potential (TRP) channels TRPV1 and TRPV3, as well as the tetraspanin CD81, suggesting its potential therapeutic applications in pain, inflammation, and oncology.[1][2][3][4] To accelerate the discovery of novel molecular targets and elucidate the full pharmacological profile of this compound, high-throughput screening (HTS) methodologies are indispensable.
These application notes provide a comprehensive guide for researchers to design and execute HTS campaigns aimed at identifying novel protein targets of this compound. Detailed protocols for primary screening using various platforms, secondary validation assays, and target deconvolution strategies are provided.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying novel targets of a small molecule like this compound involves several key stages, from initial broad screening to definitive target validation.
Caption: A generalized workflow for high-throughput screening to identify novel drug targets.
Primary High-Throughput Screening Assays
The choice of a primary HTS assay depends on the hypothesized mechanism of action and the available resources. Below are protocols for three robust HTS platforms suitable for screening natural products like this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. This method is particularly useful for identifying direct binders of this compound.[5][6]
Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: High-Throughput CETSA (HT-CETSA)
This protocol is adapted for a 384-well format and is suitable for membrane proteins, which include the known targets of this compound.[7][8][9]
Materials:
-
Cell Lines:
-
Reagents: this compound, DMSO, Cell culture media, PBS, Lysis buffer with detergent (e.g., Triton X-100 or NP-40).
-
Equipment: 384-well PCR plates, Thermal cycler, Plate centrifuge, Automated liquid handler, Plate reader or Western blot imaging system.
Procedure:
-
Cell Seeding: Seed cells in 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1 to 100 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
Heat Shock: Place the plate in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Add lysis buffer containing a suitable detergent and incubate on ice.
-
Clarification of Lysate: Centrifuge the plate to pellet aggregated proteins.
-
Detection:
-
Western Blotting: Transfer the supernatant to a new plate, normalize protein concentration, and perform Western blotting with specific antibodies against known or suspected targets.
-
Luminescent Assay (e.g., HiBiT): For engineered cell lines expressing a tagged protein of interest, a luminescent readout can be used for higher throughput.[5]
-
Data Analysis: Quantify the band intensity (Western blot) or luminescence at each temperature. Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates target engagement.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that is highly sensitive and amenable to HTS. It can be adapted to study protein-protein interactions or the binding of a small molecule to a target protein.[6][17][18][19][20][21][22]
Principle: Donor and acceptor beads are brought into proximity by a molecular interaction. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.
Caption: Principle of the AlphaLISA assay for detecting molecular interactions.
Protocol: AlphaLISA for this compound Binding
This protocol describes a competitive binding assay format.
Materials:
-
Reagents: Purified recombinant target protein, Biotinylated tracer ligand that binds to the target, Streptavidin-coated Donor beads, Antibody-coated Acceptor beads specific for the target protein, this compound, Assay buffer.
-
Equipment: 384-well microplates, Plate reader with AlphaLISA detection capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a mixture of the target protein and the biotinylated tracer.
-
Assay Plate Setup: Add the this compound dilutions to the wells.
-
Incubation: Add the protein-tracer mixture to the wells and incubate.
-
Bead Addition: Add a mixture of Donor and Acceptor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-compatible plate reader.
Data Analysis: A decrease in the AlphaLISA signal with increasing concentrations of this compound indicates that it is competing with the tracer for binding to the target protein.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that is well-suited for HTS, offering a high signal-to-background ratio.[23][24][25][26][27]
Principle: Energy is transferred from a long-lifetime donor fluorophore (e.g., Europium) to an acceptor fluorophore when they are in close proximity, resulting in a specific FRET signal.
Protocol: TR-FRET for Target Engagement
Materials:
-
Reagents: Lanthanide-labeled antibody (donor) against a tag on the target protein, a fluorescently labeled ligand (acceptor) that binds the target, or a second fluorescently labeled antibody, this compound.
-
Equipment: Low-volume 384-well plates, Plate reader with TR-FRET capabilities.
Procedure:
-
Assay Setup: Dispense the target protein, donor-labeled antibody, and acceptor-labeled component into the wells.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Signal Reading: Read the plate using a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
Data Analysis: The ratio of acceptor to donor emission is calculated. A change in this ratio in the presence of this compound indicates modulation of the target interaction.
Target Validation Protocols
Once potential hits are identified and confirmed, the following protocols can be used to validate the interaction of this compound with the putative target protein.
Western Blotting
To confirm changes in protein expression levels or post-translational modifications upon treatment with this compound.[25][28][29][30]
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., A-431, PC3, DU145 for CD81) with this compound for a specified time.[7] Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Quantitative Data Summary: Antibodies for Western Blotting
| Target | Host | Application | Recommended Dilution | Supplier (Cat. No.) |
| TRPV1 | Rabbit | WB, IHC, IF, IP | 1:1000 | Novus Biologicals (NB100-1617)[12] |
| TRPV1 | Rabbit | WB, IF | 1:1000 | Boster Bio (A16232)[31] |
| TRPV3 | Rabbit | WB, IP | 1:1000 (WB) | Cell Signaling Technology (#3484)[10] |
| TRPV3 | Mouse | WB, IHC, IP, ICC, IF | Varies | Antibodies-Online (ABIN863127)[14] |
| CD81 | Rabbit | WB, IHC-P, Flow, ICC/IF | 1:1000 - 1:10000 | Abcam (ab155760)[32] |
| CD81 | Rabbit | WB, IP, IHC, IF, Flow | 1:1000 (WB) | Cell Signaling Technology (#10037)[33] |
Quantitative Real-Time PCR (qRT-PCR)
To determine if this compound treatment alters the mRNA expression level of the target gene.[28]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target gene and a housekeeping gene for normalization.
Quantitative Data Summary: Human qPCR Primers
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| TRPV1 | GGCTGTCTTCATCATCCTGCTGCT | GTTCTTGCTCTCCTGTGCGATCTTGT | [28] |
| TRPV3 | TCCTCACCTTTGTTCTCCTCCT | CGCAAACACAGTCGGAAATCAT | [28] |
| CD81 | Commercially available | Commercially available | Sino Biological (HP102894)[13], OriGene (HP207680) |
| GAPDH | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG | [28] |
| ACTB | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA | [28] |
Co-Immunoprecipitation (Co-IP)
To confirm a direct or indirect interaction between this compound's target and other proteins.[24]
Protocol:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, coupled to protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Antibodies for Co-IP are often the same as those validated for Western Blotting and IP (see table above).
Target Deconvolution Strategies
If the primary screen was a phenotypic screen, the following strategies can be employed to identify the molecular target(s) of this compound.[34][22][26]
-
Affinity Chromatography: Immobilize a derivative of this compound on a solid support to pull down interacting proteins from a cell lysate.
-
Expression Cloning: Use techniques like phage display to screen a library of proteins for binding to immobilized this compound.
-
Proteome-wide CETSA (TPP): Combine CETSA with mass spectrometry to identify all proteins that are stabilized by this compound.[6]
Hypothetical Signaling Pathway of this compound
Based on its known targets and the common pathways they are involved in, a hypothetical signaling cascade can be proposed. For instance, activation of TRPV channels can lead to calcium influx, which in turn can modulate various downstream pathways, while CD81 is known to be involved in cell signaling complexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CD81 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. Increased expression of CD81 is associated with poor prognosis of prostate cancer and increases the progression of prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HEK293-TRPV1 cell line with RFP and Blasticidin marker [gentarget.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. resources.revvity.com [resources.revvity.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 23. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad.com [bio-rad.com]
- 28. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bisandrographolide C Solubility for In Vitro Experiments
Welcome to the technical support center for Bisandrographolide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid dimer isolated from the plant Andrographis paniculata. Like many natural products with therapeutic potential, it is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for in vitro studies, as most experimental systems, such as cell cultures, are aqueous-based. Inadequate solubilization can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on available data, this compound is soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice. Other recommended organic solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Q3: I'm seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do?
This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous buffer. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Stepwise dilution: Instead of adding the stock solution directly to the final volume of the medium, try a stepwise dilution. First, dilute the stock in a smaller volume of medium, vortex or mix well, and then add this intermediate dilution to the rest of the medium.
-
Use a co-solvent approach: For certain applications, a co-solvent system can be employed. For the related compound andrographolide, a recommended method is to first dissolve it in Dimethylformamide (DMF) and then dilute this solution with an aqueous buffer, such as PBS. A 1:1 solution of DMF:PBS has been used to achieve a solubility of approximately 0.5 mg/mL for andrographolide.[2]
-
Maintain a low final solvent concentration: It is crucial to keep the final concentration of the organic solvent in your cell culture low to avoid cytotoxicity. For DMSO, the final concentration should generally be kept below 0.5%, and ideally below 0.1%.[3]
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should not exceed 0.5%. For sensitive cell lines or long-term incubation experiments, it is advisable to keep the DMSO concentration at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experimental design to account for any effects of the solvent itself.
Troubleshooting Guide: Improving this compound Solubility
The following table summarizes various approaches to enhance the solubility of this compound for your in vitro experiments.
| Method | Description | Advantages | Disadvantages | Recommended for |
| Organic Solvents | Dissolving this compound in an organic solvent to create a concentrated stock solution. | Simple and effective for creating high-concentration stocks. | High potential for precipitation upon dilution in aqueous media. Potential for solvent toxicity in cell-based assays. | Creating initial high-concentration stock solutions for further dilution. |
| Co-solvents | Using a mixture of a water-miscible organic solvent and an aqueous buffer. | Can improve the solubility of the compound in the final aqueous solution. | Requires careful optimization of the solvent-to-buffer ratio to avoid precipitation and minimize toxicity. | Diluting stock solutions into aqueous buffers for various in vitro assays. |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes with the hydrophobic drug molecule, thereby increasing its aqueous solubility. | Can significantly increase aqueous solubility and reduce the need for organic solvents. | May alter the bioavailability of the compound to the cells. Requires screening of different cyclodextrin types and concentrations. | Experiments where organic solvents must be avoided or for improving solubility in aqueous formulations. |
| Surfactants | Using low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to form micelles that can encapsulate the hydrophobic compound. | Can enhance solubility in aqueous solutions. | May interfere with certain assays or have effects on cell membranes. Requires careful selection and concentration optimization. | Specific biochemical or biophysical assays where the surfactant does not interfere with the experimental endpoint. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound is limited in publicly available literature. However, data from suppliers and studies on the closely related compound, andrographolide, can provide valuable guidance.
This compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Commercially available pre-dissolved solution.[4] |
Andrographolide (for reference)
| Solvent | Approximate Solubility | Source |
| Dimethylformamide (DMF) | 14 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL | [2] |
| Ethanol | 0.2 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM solution. Mix thoroughly by pipetting.
-
From this intermediate dilution, add the required volume to your experimental wells to achieve the final desired concentration. This stepwise approach helps to prevent localized high concentrations that can lead to precipitation.
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, you may be able to add the stock solution directly to the final volume of the medium in the well. Add the stock solution dropwise while gently swirling the plate to ensure rapid and even dispersion.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to control wells.
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Bisandrographolide C stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bisandrographolide C in aqueous solutions. Given the limited direct stability data for this compound, information from its parent compound, Andrographolide, is utilized as a close structural analogue to infer potential stability challenges. Researchers are encouraged to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: Loss of potency in aqueous solutions of this compound is likely due to its inherent chemical instability, a characteristic shared with its parent compound, Andrographolide. The diterpene lactone structure common to both compounds is susceptible to hydrolysis, particularly in neutral to alkaline conditions. This degradation can lead to a rapid decrease in the concentration of the active compound in your experimental setup.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific studies on this compound are limited, data for Andrographolide indicates that it is most stable in acidic conditions, with an optimal pH range of 3-5.[1] It is highly recommended to buffer your aqueous solutions of this compound to within this pH range to minimize degradation.
Q3: I observe precipitation in my this compound stock solution. What should I do?
A3: Precipitation may occur due to the poor aqueous solubility of this compound, a known characteristic of Andrographolide.[1][2] To address this, consider the following:
-
Solvent Choice: Prepare stock solutions in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) before diluting to your final aqueous concentration.
-
Temperature: Ensure the solution is stored at the recommended temperature. Lower temperatures generally improve the stability of related compounds.[1]
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.
Q4: Can I store aqueous solutions of this compound at room temperature?
A4: Storing aqueous solutions of this compound at room temperature is not recommended for extended periods. Increased temperature accelerates the degradation of the related compound Andrographolide.[3] For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, prepare aliquots of your stock solution in an appropriate organic solvent and store them at -20°C or below. It is not recommended to store aqueous solutions for more than one day.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in the aqueous experimental buffer. | 1. Prepare fresh aqueous solutions of this compound for each experiment. 2. Buffer your experimental medium to a pH between 3 and 5. 3. Minimize the time the compound is in an aqueous solution before use. |
| Loss of biological activity | Hydrolysis or isomerization of the active compound. | 1. Confirm the pH of your solution. Adjust to the optimal range if necessary. 2. Analyze the purity of your solution using a suitable analytical method like HPLC to check for degradation products. |
| Color change in solution | Potential degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh solution and ensure proper storage conditions (acidic pH, low temperature, protection from light). |
Quantitative Stability Data (Based on Andrographolide as an Analogue)
The following tables summarize the stability of Andrographolide under various conditions, which can serve as a guide for handling this compound.
Table 1: Effect of pH on Andrographolide Degradation
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Stability |
| 2.0 | 70 | 6.5 x 10⁻⁵ | Relatively Stable[5] |
| 3.0 - 5.0 | Not Specified | Not Specified | Most Stable Range[1] |
| 6.0 | 70 | 2.5 x 10⁻³ | Unstable[5] |
| 8.0 | 70 | 9.9 x 10⁻² | Highly Unstable[5] |
Table 2: Degradation Products of Andrographolide
| Condition | Degradation Products Identified |
| Acidic (pH 2.0) | Isoandrographolide, 8,9-didehydroandrographolide[5][6][7] |
| Basic (pH 6.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide[5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Stock Solution Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Buffer Preparation: Prepare an aqueous buffer solution with a pH between 3 and 5 (e.g., a citrate-phosphate buffer).
-
Working Solution Preparation: Immediately before use, dilute the stock solution with the prepared acidic buffer to the desired final concentration.
-
Storage: If immediate use is not possible, store the working solution at 2-8°C and use it within a few hours. For longer-term storage, store aliquots of the organic stock solution at -20°C or below.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework. Method optimization for this compound is required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (acidified with formic or phosphoric acid to maintain an acidic pH).
-
Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Procedure: a. Prepare your this compound solution in the aqueous buffer of interest. b. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system. c. Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
- 1. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-MOL [x-mol.net]
- 3. scielo.br [scielo.br]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bisandrographolide C Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Bisandrographolide C in their cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in a cell culture-grade organic solvent like DMSO.
2. What is a typical starting concentration range for this compound in a cell-based assay?
A typical starting concentration range for this compound can be inferred from its known activation constants (Kd) for TRPV1 and TRPV3 channels, which are 289 μM and 341 μM, respectively.[2][3] Therefore, a broad range encompassing these values, for instance, from 10 µM to 500 µM, would be a reasonable starting point for dose-response experiments. For its related compound, bisandrographolide A, an EC50 of 790-950 nM has been reported for TRPV4 channel activation.[4][5]
3. How should I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is cell line-dependent and should be determined experimentally. A cytotoxicity assay, such as an MTT or LDH assay, is recommended to determine the concentration range that is effective for your experimental goals without causing excessive cell death.
4. What are the known signaling pathways affected by this compound or its analogs?
This compound has been shown to activate TRPV1 and TRPV3 channels.[2][3] Its analog, Bisandrographolide A, is a known activator of TRPV4 channels.[4][5] The related compound, andrographolide, has been reported to influence several signaling pathways, including NF-κB, JAK/STAT, PI3K/AKT, and MAPK pathways.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in culture medium | The final concentration of the organic solvent (e.g., DMSO) is too high. The concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%). Prepare intermediate dilutions of the stock solution in culture medium before adding to the cells. Perform a solubility test by adding the highest intended concentration of this compound to the culture medium and visually inspecting for precipitation. |
| High cell toxicity observed | The concentration of this compound is too high for the specific cell line. The solvent concentration is toxic to the cells. | Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the IC50 value and select a non-toxic concentration range for your experiments. Prepare a solvent control with the same final concentration of the solvent used in the treatment groups to assess solvent toxicity. |
| No observable effect | The concentration of this compound is too low. The incubation time is not sufficient. The compound is not active in the chosen cell line or assay. | Test a wider and higher concentration range. Optimize the incubation time by performing a time-course experiment. Ensure that the target of this compound (e.g., specific TRPV channels) is expressed in your cell line. |
| Inconsistent results | Incomplete dissolution of the compound. Degradation of the compound. Variability in cell seeding density. | Ensure the stock solution is properly dissolved and vortexed before each use. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Maintain consistent cell seeding and experimental conditions across all plates and experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Optimal Concentration using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in a complete culture medium. A common approach is to prepare 2-fold serial dilutions to cover a broad concentration range (e.g., 1 µM to 500 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Solubility of Andrographolide (a related compound)
| Solvent | Solubility |
| Ethanol | ~0.2 mg/mL |
| DMSO | ~3 mg/mL |
| Dimethyl formamide (DMF) | ~14 mg/mL |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Data for Andrographolide is provided as a reference due to the limited availability of specific solubility data for this compound.[10]
Table 2: Reported Effective Concentrations of this compound and Analogs
| Compound | Target | Assay | Effective Concentration | Reference |
| This compound | TRPV1 | Channel Activation | Kd = 289 µM | [2][3] |
| This compound | TRPV3 | Channel Activation | Kd = 341 µM | [2][3] |
| Bisandrographolide A | TRPV4 | Channel Activation | EC50 = 790-950 nM | [4][5] |
Visualizations
References
- 1. Bisandrographolide A | CAS:160498-00-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Patch-Clamp Recordings with Bisandrographolide C
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting patch-clamp recordings when investigating the effects of Bisandrographolide C. The following guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known ion channel targets of this compound?
This compound, an ent-labdane diterpenoid dimer from Andrographis paniculata, is known to activate Transient Receptor Potential (TRP) channels. Specifically, it has been shown to activate TRPV1 and TRPV3 channels.[1] It is important to note that a related compound, Bisandrographolide A (BAA), is a potent activator of TRPV4 channels.[2][3]
Q2: I am not seeing any effect of this compound on my cells. What could be the reason?
There are several potential reasons for a lack of response:
-
Cell Type: Ensure that the cells you are using endogenously express the target channels (TRPV1 or TRPV3) at a sufficient level. If not, consider using a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the channel of interest.
-
Compound Concentration: The effective concentration of this compound can vary. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Compound Stability and Solubility: this compound may have limited solubility in aqueous solutions. Ensure that your stock solution is properly prepared, typically in a solvent like DMSO, and that the final concentration of the solvent in your recording solution is minimal (usually <0.1%) to avoid off-target effects. Verify the stability of the compound in your experimental solutions over the duration of the experiment.
-
Application Method: Rapid and complete perfusion of the compound is crucial. Check your perfusion system for any leaks or blockages and ensure a complete exchange of the bath solution.[4]
Q3: The currents I am recording in the presence of this compound are unstable and run down quickly. How can I mitigate this?
Current rundown is a common issue in patch-clamp recordings, especially when studying ligand-gated ion channels like TRPs. Here are some strategies to address this:
-
Internal Solution Composition: Include ATP and GTP (2-5 mM) in your internal pipette solution to support cellular metabolism and signaling pathways that may be necessary for sustained channel activity.
-
Minimize Recording Time: Plan your voltage protocols to be as efficient as possible to minimize the duration of the recording after whole-cell access is established.
-
Perforated Patch-Clamp: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method maintains the integrity of the intracellular environment, which can help prevent the washout of essential signaling molecules and reduce current rundown.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty achieving a high-resistance (>1 GΩ) seal | 1. Pipette Tip Issues: The pipette tip may be dirty, irregularly shaped, or too large/small.[6] 2. Cell Health: The cells may be unhealthy or have a poorly maintained membrane. 3. Solution Debris: Particulates in the bath or pipette solution can interfere with seal formation.[7] | 1. Pipette Fabrication: Use a high-quality puller and consider fire-polishing the pipette tips. Ensure pipettes are stored in a clean, dust-free environment.[6] 2. Cell Culture: Use cells from a healthy, low-passage culture. Ensure optimal culture conditions. 3. Solution Filtration: Filter all solutions (bath and pipette) with a 0.22 µm filter before use.[6] |
| Unstable baseline current after applying this compound | 1. Junction Potential: Changes in the ionic composition of the bath solution upon drug application can alter the liquid junction potential.[4] 2. Compound Precipitation: The compound may be precipitating out of solution at the working concentration. 3. Redox Effects: Some compounds can react with Ag/AgCl electrodes, causing voltage offsets.[8] | 1. Re-zero Baseline: After the new solution has fully exchanged, re-zero the amplifier baseline.[4] 2. Check Solubility: Visually inspect the solution for any signs of precipitation. Consider lowering the final concentration or using a different solubilizing agent. 3. Agar Bridge: Use an agar bridge for the reference electrode to isolate it from the bath solution. |
| Large, unclamped currents upon this compound application | 1. High Channel Expression: The cells may have a very high density of the target TRPV channels, leading to currents that are too large for the amplifier to control. 2. Series Resistance Error: High series resistance can lead to significant voltage errors, especially with large currents.[5] | 1. Lower Expression: If using a heterologous system, consider transfecting with less cDNA to reduce channel expression. 2. Series Resistance Compensation: Use the series resistance compensation feature of your amplifier and compensate for at least 70-80% of the series resistance. Monitor the series resistance throughout the experiment and discard recordings where it changes significantly. |
| Noisy recordings | 1. Grounding Issues: Improper grounding of the setup is a common source of electrical noise.[9] 2. External Interference: Nearby electrical equipment can introduce noise. 3. Pipette Capacitance: High pipette capacitance can increase noise.[6] | 1. Check Grounding: Ensure all components of the rig are properly grounded to a common point. Check for ground loops.[9] 2. Isolate Setup: Turn off any unnecessary nearby equipment. Use a Faraday cage to shield the setup.[6] 3. Coat Pipettes: Coat the pipette with a hydrophobic substance like Sylgard to reduce capacitance.[6] |
Quantitative Data Summary
The following table summarizes the available quantitative data for the activation of TRPV channels by this compound and the related compound, Bisandrographolide A.
| Compound | Target Channel | Reported Value (Kd or EC50) | Reference |
| This compound | TRPV1 | Kd = 289 µM | [1] |
| This compound | TRPV3 | Kd = 341 µM | [1] |
| Bisandrographolide A | TRPV4 | EC50 = 790-950 nM | [2][3] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of this compound-Evoked Currents
This protocol is designed for recording currents from cells expressing TRPV1 or TRPV3 channels.
-
Cell Preparation:
-
Culture cells (e.g., HEK293T transfected with the channel of interest) on glass coverslips.
-
Use cells for recording 24-48 hours after transfection.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution immediately before use.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline recording for 1-2 minutes.
-
Apply the external solution containing the desired concentration of this compound via a perfusion system.
-
Record the evoked currents using a suitable voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV over 200 ms, applied every 5 seconds).
-
Wash out the compound to observe any reversal of the effect.
-
Visualizations
Signaling Pathway of TRPV Channel Activation by this compound
Caption: Activation of TRPV1/3 channels by this compound.
Troubleshooting Workflow for Patch-Clamp Recordings
Caption: A logical workflow for troubleshooting common patch-clamp issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Redox artifacts in electrophysiological recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing off-target effects of Bisandrographolide C in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Bisandrographolide C in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is known to activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1] It has also been shown to bind to the tetraspanin CD81 and suppress its function.[2]
Q2: What are the potential off-target effects of this compound?
A2: A comprehensive off-target profile for this compound has not been extensively published. However, based on the activity of structurally related diterpenoid lactones from Andrographis paniculata, potential off-target pathways may include:
-
Other TRP Channels: A related compound, Bisandrographolide A, activates TRPV4 channels, suggesting that this compound could have effects on other members of the TRP channel family.[3]
-
NF-κB Signaling: Andrographolide, a major diterpenoid from the same plant, is a known inhibitor of the NF-κB pathway.[4][5][6][7] It is plausible that this compound could also modulate this critical inflammatory pathway.
-
Wnt/β-catenin Signaling: Andrographolide and its analogues have been shown to suppress the Wnt/β-catenin signaling pathway in cancer cells.[8][9][10]
Researchers should consider these potential off-target pathways when designing experiments and interpreting data.
Q3: What are the first steps I should take to minimize off-target effects in my experimental design?
A3: To proactively minimize off-target effects, you should:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.
-
Incorporate Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed phenotype is not due to the chemical scaffold. If available, a compound with a distinct mechanism of action for the same target can serve as a positive control.
-
Optimize Treatment Duration: Use the shortest exposure time necessary to observe the on-target effect to reduce the chances of activating downstream off-target signaling cascades.
Q4: How can I determine if my observed experimental results are due to off-target effects?
A4: A multi-pronged approach is recommended:
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., TRPV1, TRPV3, or CD81). If the experimental phenotype persists in the absence of the primary target, it is likely due to an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells. A lack of thermal stabilization of the intended target upon this compound treatment might suggest that the observed effects are downstream of an off-target interaction.
-
Phenotypic Screening in Different Cell Lines: The expression levels of on-target and potential off-target proteins can vary between cell lines. Observing a consistent phenotype across multiple cell lines with varying expression profiles of the intended target can strengthen the on-target hypothesis.
Q5: What are the best practices for handling and storing this compound to ensure its stability and minimize experimental variability?
A5: Diterpenoid lactones can be susceptible to degradation. To ensure consistency:
-
Storage: Store the solid compound at -20°C or lower.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working dilutions in your experimental media immediately before use. Do not store diluted solutions for extended periods, as the compound's stability in aqueous media at 37°C may be limited.
-
Light Protection: Protect solutions from light to prevent photodegradation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds. This information can help in determining appropriate experimental concentrations.
Table 1: Known Binding Affinities of this compound
| Target | Assay Type | Affinity (Kd) | Reference |
| TRPV1 | Not Specified | 289 µM | [1] |
| TRPV3 | Not Specified | 341 µM | [1] |
| CD81 | Microscale Thermophoresis | Not Quantified | [2] |
Table 2: Cytotoxicity of a Related Diterpenoid, Andrographolide
| Cell Line | Assay | IC50 (24h) | IC50 (48h) | Reference |
| MDA-MB-231 (Breast Cancer) | MTT | 51.98 µM | 30.28 µM | [11] |
| MCF-7 (Breast Cancer) | MTT | 61.11 µM | 36.9 µM | [11] |
| MCF-10A (Normal Breast Epithelial) | MTT | 137.9 µM | 106.1 µM | [11] |
Note: This data is for Andrographolide and should be used as a preliminary guide for estimating the potential cytotoxicity of this compound. It is crucial to perform your own cytotoxicity assays in your specific cell lines.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTT)
Objective: To determine the cytotoxic concentration of this compound in a specific cell line to identify the appropriate concentration range for subsequent experiments that minimizes off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to generate a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value. For your experiments, use concentrations well below the IC50 value.
Protocol 2: Assessing Off-Target Effects on NF-κB Signaling via Western Blot
Objective: To investigate whether this compound modulates the NF-κB signaling pathway at concentrations effective for its primary targets.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus (e.g., TNF-α or LPS) for a predetermined optimal time (e.g., 30 minutes). Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65 overnight at 4°C. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the results from this compound-treated cells to the stimulated control to determine if there is an inhibitory effect on NF-κB activation.
Visualizations
Caption: Workflow for Minimizing and Investigating Off-Target Effects.
Caption: On-Target and Potential Off-Target Pathways of this compound.
Caption: Troubleshooting Guide for Unexpected Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke | MDPI [mdpi.com]
- 6. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 7. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin and andrographolide synergize to inhibit the colospheroid phenotype by targeting Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A silyl andrographolide analogue suppresses Wnt/β-catenin signaling pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Bisandrographolide C cytotoxicity in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bisandrographolide C cytotoxicity in non-target cells during experimental procedures.
Disclaimer: Publicly available data on the specific cytotoxicity of this compound is limited. This guide is therefore based on the known mechanisms of the parent compound, Andrographolide, and general principles of cell-based assay troubleshooting. The primary reported activities of this compound are the activation of TRPV1 and TRPV3 channels and the binding to CD81 to suppress cancer cell motility[1][2][3]. The cytotoxic effects observed may stem from these or other off-target activities.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my non-target/control cell line after treatment with this compound. What are the potential causes?
A1: High cytotoxicity in non-target cells can stem from several factors:
-
Compound Concentration: The concentration range you are using may be too high for your specific non-target cell line. Different cell lines exhibit varying sensitivities.
-
Intrinsic Activity: this compound, like its parent compound Andrographolide, may induce apoptosis or cell cycle arrest through pathways that are active in both target and non-target cells[4][5][6].
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle controls contain the highest concentration of solvent used in your experiments.
-
Compound Purity: Impurities in the compound batch could contribute to unexpected cytotoxicity.
-
Experimental Conditions: Factors such as cell confluence, passage number, and incubation time can all influence results.
Q2: What is the likely mechanism of cytotoxicity for andrographolide-related compounds?
A2: Andrographolide, the parent compound, is known to induce cytotoxicity primarily through the induction of apoptosis. This is often mediated by:
-
Cell Cycle Arrest: It can cause cells to arrest in the G0/G1 or G2/M phase of the cell cycle[6][7].
-
Apoptosis Induction: It triggers programmed cell death by modulating key signaling pathways like PI3K/Akt/mTOR, NF-κB, and affecting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to caspase activation[4][5][8].
Q3: How do I establish a therapeutic window or selectivity index for this compound?
A3: To determine the therapeutic window, you must calculate the half-maximal inhibitory concentration (IC50) in both your target cancer cell line and your non-target control cell line. The selectivity index (SI) is then calculated as:
-
SI = IC50 (non-target cells) / IC50 (target cells)
A higher SI value (>1) indicates a greater selectivity for the target cells. A comprehensive dose-response curve for each cell line is essential for accurate IC50 determination.
Q4: What are the primary strategies to reduce the off-target cytotoxicity of a compound like this compound?
A4: Key strategies focus on increasing the compound's specificity or reducing its exposure to non-target cells[9][10][11].
-
Targeted Drug Delivery: Encapsulating the compound in delivery systems like liposomes or nanoparticles that are functionalized with ligands (e.g., antibodies, peptides) specific to receptors overexpressed on cancer cells.
-
Structural Modification: Synthesizing derivatives of the compound to improve its selectivity. Studies on Andrographolide show that modifications can enhance cytotoxic potency and selectivity[12][13][14].
-
Combination Therapy: Using the compound at a lower, less toxic concentration in combination with another agent that sensitizes only the target cancer cells.
Troubleshooting Guide
This section provides solutions to common experimental problems.
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density.2. High solvent (e.g., DMSO) concentration.3. Cell line is at a high passage number, leading to genetic drift.4. Compound instability in media. | 1. Ensure consistent cell counts and seeding density for all assays.2. Keep the final solvent concentration constant across all wells and below a non-toxic threshold (typically <0.5%).3. Use cells from a low-passage stock for all experiments.4. Prepare fresh dilutions of the compound from a stock solution for each experiment. |
| No clear dose-response relationship observed. | 1. Concentration range is too narrow or not appropriate.2. Incubation time is too short for a cytotoxic effect to manifest. | 1. Perform a wider range-finding experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar).2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period. |
| High cytotoxicity in vehicle control wells. | 1. Solvent concentration is too high.2. Contamination of cell culture or reagents. | 1. Lower the final solvent concentration in all wells.2. Check reagents and cell cultures for contamination (e.g., mycoplasma testing). |
| Non-target cells are more sensitive than target cancer cells (Selectivity Index < 1). | 1. The compound's mechanism of action targets a ubiquitous pathway.2. The non-target cell line has unique sensitivities. | 1. Investigate the mechanism of cell death (apoptosis vs. necrosis).2. Test a panel of different non-target cell lines to understand the broader cytotoxicity profile.3. Consider mitigation strategies like targeted delivery systems[9][11]. |
Quantitative Data Summary
Specific IC50 values for this compound are not widely reported. The following table summarizes published IC50 values for the parent compound, Andrographolide , to provide a general reference for its cytotoxic potential across various cell lines.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| Cancer Cell Lines | |||
| MDA-MB-231 | Breast Cancer | 48h | 30.28[15] |
| MCF-7 | Breast Cancer | 48h | 36.9[15] |
| HCT-116 | Colon Cancer | Not Specified | ~0.85 (for a derivative)[14] |
| DBTRG-05MG | Glioblastoma | 72h | 13.95[6] |
| KB | Oral Cancer | Not Specified | ~226 (106.2 µg/ml)[7] |
| Non-Target Cell Lines | |||
| MCF-10A | Normal Breast Epithelial | Not Specified | >80% viability at effective concentrations[15] |
| VERO | Normal Kidney Epithelial | Not Specified | Showed no toxicity in one study with derivatives[14] |
| SVGp12 | Normal Glial Cells | 72h | Higher LC50 than DBTRG-05MG cells[6] |
Experimental Protocols
Protocol 1: Determining IC50 via MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target and non-target cell lines
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a determined duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis via Annexin V/PI Staining
This flow cytometry assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cell populations
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to the cell suspension.
-
Data Acquisition: Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway often induced by Andrographolide.
Caption: Experimental workflow for cytotoxicity assessment and mitigation.
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 13. Benzylidene derivatives of andrographolide inhibit growth of breast and colon cancer cells in vitro by inducing G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing the purity of Bisandrographolide C samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bisandrographolide C. Our aim is to offer practical solutions to common experimental challenges encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for determining the purity of a this compound sample?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for routine purity assessment of this compound.[1][2][3] For more comprehensive analysis, including identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended due to its high sensitivity and ability to provide molecular weight information.[4][5][6][7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also a powerful tool for accurate quantification and purity determination without the need for a reference standard of the impurities.[8][9]
Q2: What purity level should I expect for a high-quality this compound reference standard?
A2: High-purity this compound and related diterpenoids from Andrographis paniculata are commercially available with purities typically exceeding 99%.[1][4] The exact purity will be stated on the certificate of analysis provided by the supplier.
Q3: How should I prepare a this compound sample for HPLC analysis?
A3: Accurately weigh the this compound sample and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[10][11] It is crucial to ensure the sample is fully dissolved. Sonication may be used to aid dissolution. To prevent blockage of the HPLC system, filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[11] Whenever possible, the sample should be dissolved in the mobile phase to avoid peak distortion.[12]
Q4: How should I store this compound samples to ensure stability?
A4: this compound, like many natural products, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C. Solutions should be freshly prepared for analysis. If storage of solutions is necessary, they should be kept at 2-8°C for a short period, and their stability should be verified.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Q5: Why am I seeing peak fronting or tailing in my this compound HPLC chromatogram?
A5: Peak asymmetry can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[13]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.[12]
-
Column Contamination or Degradation: The column may have adsorbed impurities from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column.[14][15]
-
Secondary Interactions: Residual silanols on the silica-based C18 column can interact with the analyte, causing peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress these interactions.[15][16]
Q6: My this compound peak has poor resolution from adjacent impurity peaks. How can I improve this?
A6: Poor resolution can be addressed by optimizing the chromatographic conditions:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate closely eluting peaks. A shallow gradient around the elution time of this compound can be particularly effective.[1][4]
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.[14]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.[13]
-
Column Choice: Ensure you are using a high-efficiency column with a suitable particle size (e.g., <5 µm). If resolution is still an issue, consider a column with a different stationary phase chemistry.[14]
Q7: I am observing a drifting baseline in my chromatogram. What could be the cause?
A7: A drifting baseline is often indicative of one of the following issues:
-
Column Not Equilibrated: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution.[13]
-
Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components may be slowly evaporating. Using a mobile phase from a single bottle or ensuring proper mixing can help. Contamination in the mobile phase can also cause drift.[12]
-
Temperature Fluctuations: Poor temperature control of the column can lead to baseline drift. Using a column oven is highly recommended.[13]
-
Detector Lamp Failure: An aging detector lamp can cause a drifting baseline. Check the lamp's energy output.[13]
Q8: The retention time for my this compound peak is inconsistent between injections. Why is this happening?
A8: Retention time shifts can compromise the reliability of your results. The common causes include:
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates. Degas the mobile phase and purge the pump.[13][14]
-
Leaky System: Check all fittings for leaks, as this can cause pressure fluctuations and affect the flow rate.[14]
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[13]
-
Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can cause retention time shifts.[13]
Quantitative Data and Experimental Protocols
Table 1: Example HPLC Methods for Analysis of this compound and Related Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Altima RP C18[1][4] | Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm)[16][17] | Phenomenex C18[10] |
| Mobile Phase | A: Water, B: Methanol (Gradient)[1][4] | Methanol:Water (53:47, v/v) (Isocratic)[17] | A: 0.02 M KH2PO4 (pH 3.0), B: Acetonitrile (50:50, v/v)[10] |
| Flow Rate | 1.0 mL/min[1][4] | 0.3 mL/min[16] | 1.5 mL/min[10] |
| Detection | UV/ELSD[1][4] | UV at 223 nm[17] | PDA at 240 nm[10] |
| Column Temp. | Not specified | 25°C[17] | 35°C[10] |
Protocol 1: HPLC-UV Purity Assessment of this compound
This protocol provides a general procedure for determining the purity of a this compound sample using HPLC with UV detection.
1. Materials and Reagents
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Reference standard of this compound (if available, for peak identification)
-
0.22 µm syringe filters
2. Sample Preparation
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of methanol in a clean vial to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B) can be used. For example, start with 20% B, increase to 100% B over 45 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
4. Data Analysis
-
Run the prepared sample on the HPLC system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol outlines a general approach for identifying potential impurities in a this compound sample.
1. Sample Preparation
-
Prepare the sample as described in Protocol 1, typically at a lower concentration (e.g., 10-100 µg/mL) suitable for MS detection.
2. LC-MS Conditions
-
LC System: Use an LC system with conditions similar to those in Protocol 1 to achieve chromatographic separation.
-
Mass Spectrometer: Couple the LC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be tested to determine the optimal ionization for this compound and its potential impurities.[4][7]
-
Mass Range: Scan a mass range appropriate for this compound (exact mass ~450.25 g/mol for the [M+H2O-H] adduct) and its expected degradation products or related compounds.
3. Data Analysis
-
Acquire the total ion chromatogram (TIC).
-
Extract the mass spectra for the main this compound peak and any impurity peaks.
-
Use the accurate mass measurements to propose elemental formulas for the impurities.
-
If using a tandem mass spectrometer (MS/MS), fragment the parent ions of the impurities to obtain structural information. This can help in identifying the impurities by comparing fragmentation patterns with known related compounds.
Visualizations
Caption: Workflow for the purity assessment of this compound samples.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unina.it [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. A validated LC-MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quantitative analysis of andrographolide, a biomarker of Andrographis paniculata, using qNMR spectroscopy [frontiersin.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. jchr.org [jchr.org]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. agilent.com [agilent.com]
- 16. rjptonline.org [rjptonline.org]
- 17. jchr.org [jchr.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Diterpenoid Lactones in Cancer Cell Lines
Disclaimer: As of December 2025, specific research on resistance to Bisandrographolide C in cancer cell lines is limited. This guide leverages the more extensive research available on the structurally related compound, Andrographolide , as a proxy. The mechanisms and troubleshooting strategies outlined below for Andrographolide may provide a valuable starting point for researchers encountering resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound/Andrographolide. What are the potential mechanisms of resistance?
A1: Resistance to Andrographolide, and potentially this compound, can arise from various molecular alterations within the cancer cells. Key mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of the drug. The NF-κB and PI3K/Akt/mTOR pathways are common culprits.[1][2][3]
-
Alterations in Apoptotic Machinery: Resistance can develop through the downregulation of pro-apoptotic proteins (e.g., Bax) or the upregulation of anti-apoptotic proteins (e.g., Bcl-2).[4]
-
Drug Efflux and Metabolism: While less documented for Andrographolide, cancer cells can develop resistance to chemotherapeutics by increasing the expression of drug efflux pumps that actively remove the compound from the cell.
-
Target Protein Modification: In some cases, the direct molecular target of the drug may be altered, reducing binding affinity. For instance, this compound has been shown to bind to CD81 in esophageal cancer cells, and modifications in this protein could potentially lead to resistance.[5][6]
Q2: How can I experimentally verify the mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Signaling Pathway Analysis: Use techniques like Western Blotting or Phospho-Kinase Arrays to assess the activation status of key survival pathways (e.g., p-Akt, p-NF-κB) in your resistant cells compared to sensitive parental cells, both with and without drug treatment.
-
Apoptosis Profiling: Employ assays such as Annexin V/PI staining followed by flow cytometry, or measure the expression levels of key apoptotic proteins (Bax, Bcl-2, caspases) via Western Blot or qPCR.
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis to identify differentially expressed genes between sensitive and resistant cell lines, which may reveal novel resistance pathways.
Q3: What strategies can I employ to overcome resistance to this compound/Andrographolide?
A3: Several strategies have proven effective in overcoming Andrographolide resistance, which may be applicable to this compound:
-
Combination Therapy: This is a highly effective approach. Combining Andrographolide with conventional chemotherapeutics (e.g., 5-fluorouracil, cisplatin, doxorubicin) or targeted inhibitors can have synergistic effects.[1][7]
-
Targeting Resistance Pathways: If a specific resistance pathway is identified (e.g., activated Akt signaling), co-treatment with an inhibitor of that pathway can re-sensitize the cells to the drug.
-
Modulating Apoptosis: Strategies to enhance the apoptotic response, such as co-administration of agents that upregulate pro-apoptotic proteins or inhibit anti-apoptotic proteins, can be beneficial. Andrographolide itself has been shown to re-sensitize resistant cancer cells to TRAIL-induced apoptosis by up-regulating death receptor 4 (DR4).[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of drug efficacy over time | Development of acquired resistance. | 1. Perform dose-response curves to quantify the shift in IC50. 2. Analyze molecular markers of resistance (e.g., p-Akt, NF-κB). 3. Consider combination therapy with a synergistic agent. |
| High IC50 value in a new cell line | Intrinsic resistance. | 1. Investigate the baseline expression of pro-survival and apoptotic proteins. 2. Screen for combination therapies that may lower the required dose. |
| Inconsistent results between experiments | Experimental variability. | 1. Ensure consistent cell passage number and confluency. 2. Prepare fresh drug dilutions for each experiment. 3. Standardize incubation times and other experimental parameters. |
Quantitative Data Summary
Table 1: Synergistic Effects of Andrographolide in Combination Therapy
| Cancer Cell Line | Combination Agent | Observed Effect | Reference |
| Multidrug-resistant cancer cells | 5-fluorouracil (5-FU), Adriamycin, Cisplatin | Increased apoptosis rate | [1] |
| Human carcinoma HCC cells | 5-fluorouracil (5-FU) | Synergistic apoptosis | [1] |
| 5-FU-resistant colorectal cancer cells (HCT116/5-FUR) | 5-fluorouracil (5-FU) | Re-sensitization to 5-FU cytotoxicity | [8] |
| Pancreatic cancer cells (AsPC-1 xenografts) | Gemcitabine | Synergistic tumor regression | [9] |
Table 2: IC50 Values of Andrographolide in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | ~20 | [10] |
| BT-549 | >20 | [10] |
| MCF-7 | >20 | [10] |
| MDA-MB-361 | >20 | [10] |
| T47D | >20 | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound/Andrographolide at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound/Andrographolide, alone or in combination with another agent, for 24-72 hours.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For MTT, solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. For CCK-8, measure absorbance at 450 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in Andrographolide action and resistance.
Caption: A logical workflow for troubleshooting resistance to diterpenoid lactones.
References
- 1. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographis overcomes 5-fluorouracil-associated chemoresistance through inhibition of DKK1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide reversed 5-FU resistance in human colorectal cancer by elevating BAX expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Bisandrographolide C for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Bisandrographolide C. Given the limited direct experimental data on the bioavailability of this compound, this guide leverages its known physicochemical properties and draws upon established strategies for the related, well-studied compound, Andrographolide. All proposed methods will require experimental validation for this compound.
I. Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in developing an effective in vivo delivery strategy. Its large size and high lipophilicity present significant challenges to oral absorption.
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 664.9 g/mol [1] | High molecular weight can limit passive diffusion across the intestinal epithelium. |
| XLogP3 | 6.1[1] | High lipophilicity indicates poor aqueous solubility, a major barrier to dissolution and absorption. |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] | Lack of aqueous solubility is a primary challenge for oral and parenteral formulations. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main barriers to achieving good in vivo bioavailability with this compound?
A1: The primary barriers are its:
-
Poor Aqueous Solubility: Due to its high lipophilicity (XLogP3 of 6.1), this compound is unlikely to dissolve sufficiently in the gastrointestinal fluids for absorption.[1]
-
High Molecular Weight: At 664.9 g/mol , its large size may hinder efficient transport across the intestinal membrane.[1]
-
Potential for Rapid Metabolism and Efflux: Like its monomer, Andrographolide, this compound may be subject to first-pass metabolism in the liver and efflux back into the intestinal lumen by transporters like P-glycoprotein. While not directly studied for this compound, this is a common fate for similar compounds.
Q2: Can I simply dissolve this compound in an organic solvent like DMSO for my in vivo study?
A2: While this compound is soluble in DMSO, this approach is generally not recommended for oral administration in in vivo studies due to potential toxicity and the likelihood of the compound precipitating out of solution upon contact with the aqueous environment of the gastrointestinal tract. For parenteral routes, the concentration of DMSO must be carefully controlled to avoid toxicity. For preliminary studies, a co-solvent system (e.g., DMSO, PEG 400, and saline) may be considered, but this should be optimized and tested for precipitation and toxicity.
Q3: Are there any successful examples of in vivo administration of this compound?
A3: One study on esophageal cancer in a mouse model utilized a water extract of Andrographis paniculata, which contains this compound.[3] The extract demonstrated anti-metastatic activity, implying that some level of systemic absorption of the active components, including this compound, was achieved.[3] However, the specific formulation and the contribution of other compounds in the extract to the overall bioavailability are not detailed.[3] This suggests that complex formulations or the presence of other phytochemicals may play a role in its absorption.
III. Troubleshooting Guide for In Vivo Studies
This guide provides potential solutions to common problems encountered during the formulation and administration of this compound for in vivo experiments.
Problem 1: Poor Compound Solubility in Aqueous Media
Cause: High lipophilicity of this compound.
Solutions:
-
Lipid-Based Formulations: These are often effective for highly lipophilic compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This increases the surface area for absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.
-
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers (e.g., PLGA) can improve solubility and provide controlled release.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Problem 2: Low and Variable Oral Absorption
Cause: Poor permeability, potential for P-glycoprotein efflux, and pre-systemic metabolism.
Solutions:
-
Co-administration with a Bioenhancer: Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-glycoprotein, thereby increasing the absorption of co-administered drugs. This has been shown to be effective for Andrographolide.
-
Formulation with Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
-
Mucoadhesive Formulations: These formulations adhere to the intestinal mucosa, increasing the residence time of the drug at the absorption site and potentially improving uptake.
IV. Experimental Protocols & Methodologies
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a starting point and should be optimized for this compound.
-
Screening of Excipients:
-
Oils: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to dissolve this compound.
-
Surfactants: Screen surfactants (e.g., Cremophor RH 40, Tween 80) for their ability to emulsify the selected oil phase.
-
Co-solvents: Screen co-solvents (e.g., Transcutol HP, Labrasol) for their ability to improve drug solubility and the emulsifying properties of the surfactant.
-
-
Formulation Development:
-
Prepare various ratios of oil, surfactant, and co-solvent.
-
Add an excess amount of this compound to each formulation and shake for 48 hours at room temperature.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Characterization:
-
Emulsification Study: Dilute the SEDDS formulation with water (1:100) and observe the time it takes to form an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Dosing:
-
Administer the optimized this compound formulation orally via gavage.
-
Include a control group receiving a simple suspension of this compound (e.g., in 0.5% carboxymethyl cellulose).
-
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the oral bioavailability.
V. Visualizations
References
- 1. This compound | C40H56O8 | CID 73174172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisandrographolide A | CAS:160498-00-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bisandrographolide C Experiments
This guide provides troubleshooting and frequently asked questions for researchers using Bisandrographolide C in various experimental settings. Proper controls are critical for interpreting data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate negative control for experiments involving this compound?
A1: The most crucial and universally required negative control is the vehicle control . This compound is a diterpenoid lactone, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before being diluted in aqueous media for experiments. The vehicle control consists of treating a set of cells or subjects with the same final concentration of the solvent used to dissolve the this compound, but without the compound itself.[1][2] This is essential to ensure that any observed effects are due to the compound and not the solvent.[1][3]
Q2: Why is a vehicle-only control so important?
A2: Solvents like DMSO, even at low concentrations, can have biological effects. For instance, ethanol has been shown to stimulate the proliferation of certain estrogen receptor-positive cell lines.[4] A vehicle control accounts for these potential effects, allowing researchers to isolate the bioactivity of this compound.[2] Without this control, any observed changes could be mistakenly attributed to the compound when they are actually a side effect of the vehicle.[3]
Q3: Can I use a structurally related but inactive compound as a negative control?
A3: Yes, this is an excellent strategy if such a compound is available. A structurally similar but biologically inactive analog would control for off-target effects related to the chemical scaffold. For the andrographolide family, a relevant example is the principal compound, andrographolide , which was found to be unable to activate or block TRPV4 channels, a known target of the related Bisandrographolide A.[5][6] This makes andrographolide a potential specific negative control for experiments focused on TRPV4 activation by bisandrographolides. However, it's crucial to note that andrographolide itself is highly bioactive in other pathways (e.g., NF-κB), so its use as a negative control is context-dependent.[7][8][9]
Q4: What is the difference between a "negative control" and a "vehicle control"?
A4:
-
Vehicle Control: Specifically controls for the effect of the solvent used to deliver the experimental compound.[1][2] It is a type of negative control.
-
Negative Control (Untreated): A baseline group that receives no treatment at all (e.g., only cell culture media). This shows the normal state of the cells or organism.
-
Negative Control (Inactive Compound): A group treated with a molecule structurally related to the test compound but known to be inactive in the pathway of interest. This helps confirm the specificity of the test compound's action.
Experimental Protocols and Data
General Protocol for a Cell-Based Assay (e.g., Cell Viability)
This protocol outlines the critical control groups for a typical in vitro experiment.
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.[10] Uneven plating is a common source of variability.[10]
-
Preparation of Compounds:
-
Prepare a high-concentration stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture media.
-
Prepare a parallel set of vehicle control dilutions in media, ensuring the final vehicle concentration matches the highest concentration used for the test compound.
-
-
Treatment:
-
Untreated Control: Add only fresh media.
-
Vehicle Control: Add the media containing the vehicle at the corresponding final concentration(s).
-
This compound: Add the media containing the desired concentrations of the compound.
-
Positive Control: (Optional but recommended) Add a compound known to induce the expected effect (e.g., a known cytotoxic agent like doxorubicin for a viability assay).[11]
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Analysis: Normalize the results. The vehicle control's signal is typically set as the 100% viability baseline against which the effects of this compound are measured.
Expected Outcomes in Key Assays
The following table summarizes the expected qualitative results for control and experimental groups in common assays for diterpenoid lactones, which often target inflammatory pathways like NF-κB.[12][13]
| Experimental Group | Cell Viability (MTT Assay) | NF-κB Reporter Assay (Luminescence) | Western Blot (p-p65 Level) |
| Untreated Control | Baseline (Normal Growth) | Baseline (Low Signal) | Baseline (Low Signal) |
| Vehicle Control | Should be similar to untreated | Should be similar to untreated | Should be similar to untreated |
| LPS/TNF-α (Inducer) | Normal | High Signal (Activation) | High Signal (Activation) |
| LPS/TNF-α + this compound | May decrease if cytotoxic | Reduced Signal (Inhibition) | Reduced Signal (Inhibition) |
Troubleshooting Guide
Issue 1: The vehicle control is showing significant toxicity or activity.
-
Possible Cause: The final concentration of the vehicle (e.g., DMSO) is too high. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[10]
-
Solution:
-
Perform a dose-response experiment for the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
-
Always aim to use the lowest possible vehicle concentration (typically ≤0.1%).[10]
-
Ensure the vehicle stock is sterile and has not degraded.
-
Issue 2: Unexpected results or high variability in replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates is a major source of error.[10][14]
-
Possible Cause 2: Compound Precipitation. this compound may precipitate out of the aqueous media, lowering its effective concentration.[10]
-
Solution: Visually inspect the media after adding the compound. If precipitation is observed, consider using a different solvent or adding a non-toxic surfactant.
-
-
Possible Cause 3: Cell Culture Conditions. Variations in temperature, CO2, passage number, or contamination can all lead to inconsistent results.[10][15][16]
-
Solution: Use cells within a consistent passage number range, regularly test for mycoplasma contamination, and ensure your incubator is properly calibrated.[10]
-
Issue 3: High background or non-specific bands in a Western blot.
-
Possible Cause 1: Insufficient Blocking. The blocking step prevents non-specific antibody binding.[17][18]
-
Solution: Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA or non-fat milk). Add a mild detergent like Tween-20 to the blocking and wash buffers.[19][20] Note: For phosphoprotein detection, use BSA instead of milk, as milk contains phosphoproteins that can increase background.[19][21]
-
-
Possible Cause 2: Antibody Concentration Too High. Excessive primary or secondary antibody can lead to non-specific binding.[17][20][21]
-
Possible Cause 3: Inadequate Washing. Unbound antibodies must be thoroughly washed away.[18][20]
-
Solution: Increase the number and duration of wash steps. Ensure you use a sufficient volume of wash buffer with gentle agitation.[20]
-
Visual Guides (Diagrams)
Caption: Workflow for designing a controlled in vitro experiment.
Caption: Simplified NF-κB signaling pathway showing inhibition points.
Caption: Troubleshooting flowchart for vehicle control issues.
References
- 1. homework.study.com [homework.study.com]
- 2. Vehicle control: Significance and symbolism [wisdomlib.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 16. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 17. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 18. clyte.tech [clyte.tech]
- 19. sinobiological.com [sinobiological.com]
- 20. arp1.com [arp1.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of Andrographolide and Bisandrographolide C on Cancer Cells
An objective guide for researchers on the anticancer properties of two key diterpenoids from Andrographis paniculata, supported by experimental data and mechanistic insights.
Introduction
Andrographolide and its analogue, Bisandrographolide C, are natural diterpenoid lactones isolated from the medicinal plant Andrographis paniculata. This plant has been a staple in traditional Asian medicine for centuries, valued for its wide range of therapeutic properties, including anti-inflammatory and anti-viral effects.[1][2] In recent years, andrographolide has garnered significant attention in the field of oncology for its potent anticancer activities, demonstrated across a variety of cancer cell lines.[1] It is known to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[3] In contrast, research specifically detailing the anticancer effects of this compound is less extensive. However, emerging evidence suggests it may also possess valuable anticancer properties, particularly in inhibiting cancer cell metastasis. This guide provides a comparative overview of the current experimental data on the effects of these two compounds on cancer cells.
Quantitative Data Comparison
The available scientific literature provides a wealth of quantitative data on the anticancer effects of andrographolide. In contrast, specific quantitative data for this compound, such as IC50 values and detailed apoptosis or cell cycle analysis, is not yet widely available. The following tables summarize the well-documented effects of andrographolide.
Table 1: Cytotoxicity of Andrographolide (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 32.90 ± 0.02 | 48 |
| 31.93 ± 0.04 | 72 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 51.98 | 24 |
| 30.28 | 48 | ||
| 30.56 ± 0.03 | 72 | ||
| Melanoma | |||
| A375 | Malignant Melanoma | 12.07 | 48 |
| C8161 | Malignant Melanoma | 10.92 | 48 |
| Glioblastoma | |||
| DBTRG-05MG | Glioblastoma | 13.95 | 72 |
| Oral Cancer | |||
| KB | Oral Epidermoid Carcinoma | 106.2 (µg/ml) | 24 |
| Colon Cancer | |||
| HT-29 | Colorectal Adenocarcinoma | Dose-dependent | 24, 48, 72 |
Data compiled from multiple sources.[4][5][6][7][8][9][10]
Table 2: Effects of Andrographolide on Apoptosis in Cancer Cells
Apoptosis is a form of programmed cell death that is essential for eliminating cancerous cells.
| Cancer Cell Line | Effect on Apoptosis | Key Molecular Changes |
| MDA-MB-231 | Increased percentage of apoptotic cells (early and late stages) | - Increased expression of pro-apoptotic proteins Bax and Apaf-1.[6] - Decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[6] - Activation of caspases-3 and -9.[6] |
| TD-47 (Breast) | Time and concentration-dependent increase in apoptotic cells | - Increased expression of p53, Bax, and caspase-3.[3] - Decreased expression of Bcl-2.[3] |
| DBTRG-05MG | Induction of apoptosis following cell cycle arrest | - Upregulation of p53 and c-Myc.[7][11] |
| Various | Triggers extrinsic and intrinsic apoptotic pathways | - Activation of caspase 8, cleavage of Bid, and subsequent mitochondrial participation.[12] |
Table 3: Effects of Andrographolide on Cell Cycle Progression
Cell cycle arrest is a crucial mechanism to prevent the proliferation of cancer cells.
| Cancer Cell Line | Effect on Cell Cycle | Key Molecular Changes |
| MDA-MB-231 | G2/M phase arrest | - |
| DBTRG-05MG | G2/M phase arrest | - |
| Melanoma (A375, C8161) | G2/M phase arrest | - Associated with activation of JNK and p38 signaling pathways.[13] |
| HT-29 (Colon) | G2/M arrest at lower doses, G0/G1 arrest at higher doses | - |
| RAFLS (Synoviocytes) | G0/G1 phase arrest | - Increased expression of p21 and p27.[14] - Reduced expression of cyclin-dependent kinase 4 (CDK4).[14] |
Signaling Pathways and Mechanisms of Action
Andrographolide: A Multi-Target Agent
Andrographolide exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.[15] Its ability to interfere with multiple key pathways contributes to its broad efficacy against different types of cancer.
-
Inhibition of Pro-Survival Pathways: Andrographolide is a well-documented inhibitor of several pathways that cancer cells rely on for growth and survival, including:
-
NF-κB Pathway: By inhibiting the activation of NF-κB, andrographolide can suppress the expression of genes involved in inflammation, cell proliferation, and survival.[16]
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Andrographolide has been shown to inhibit this pathway, leading to reduced cancer cell viability.[8][17]
-
JAK/STAT Pathway: This pathway is often constitutively active in cancer and promotes cell proliferation and survival. Andrographolide can inhibit the phosphorylation of key proteins in this pathway, such as STAT3.[17]
-
MAPK Pathway: Andrographolide can modulate components of the MAPK pathway, such as ERK, which are involved in cell proliferation and differentiation.[18]
-
-
Induction of Apoptosis: Andrographolide promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activates executioner caspases.[3][12]
-
Cell Cycle Arrest: It can halt the cell cycle at various phases, most commonly the G2/M or G0/G1 phase, thereby preventing cancer cells from dividing and proliferating.[7][13][14]
This compound: A Potential Anti-Metastatic Agent
While extensive data on this compound is limited, a key study has identified a specific molecular target that distinguishes its mechanism from the broader effects of andrographolide.
-
Targeting CD81: Research has shown that this compound, along with andrographolide and Bisandrographolide A, can bind to the tetraspanin CD81. High expression of CD81 has been linked to a greater risk of metastasis in esophageal cancer. By binding to and suppressing the function of CD81, this compound may inhibit the motility and metastatic potential of cancer cells. This suggests a more targeted anti-metastatic role for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of compounds like andrographolide and this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.[13]
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., andrographolide) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/ml) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[13]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.[6]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method measures the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound for the desired duration.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: Fixed cells are washed and then treated with RNase A to remove RNA. They are then stained with a PI solution.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting data is analyzed to generate a histogram showing the percentage of cells in each phase of the cell cycle.[7]
-
Conclusion and Future Directions
The comparison between andrographolide and this compound reveals a significant knowledge gap in the scientific literature. Andrographolide is a well-characterized anticancer agent with a broad, multi-targeted mechanism of action. It effectively induces cytotoxicity, apoptosis, and cell cycle arrest in a wide range of cancer cells by modulating critical signaling pathways like NF-κB, PI3K/Akt, and JAK/STAT.[15][17]
In contrast, the anticancer profile of this compound is currently defined by a more specific mechanism: the inhibition of cancer cell motility and metastasis through its interaction with the CD81 protein. While this is a promising avenue for anti-metastatic therapy, comprehensive data on its cytotoxicity, and its effects on apoptosis and the cell cycle are lacking.
This disparity highlights a clear need for future research. Direct, side-by-side comparative studies are required to quantify the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound relative to andrographolide. Such studies would clarify whether this compound possesses a broad anticancer profile similar to andrographolide or if its strengths lie primarily in its anti-metastatic properties. Elucidating the full mechanistic profile of this compound could unlock new therapeutic strategies, potentially in combination with andrographolide or other chemotherapeutic agents, to target both primary tumor growth and metastatic spread.
References
- 1. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical role of pro-apoptotic Bcl-2 family members in andrographolide-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide induces cell cycle arrest and apoptosis in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide exhibits anti-invasive activity against colon cancer cells via inhibition of MMP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bisandrographolide C and Capsaicin as TRPV1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bisandrographolide C and capsaicin concerning their activity as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented is based on available experimental data to facilitate an objective assessment for research and drug development purposes.
Introduction to TRPV1 Agonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various chemical ligands. Activation of TRPV1 leads to a flux of cations, primarily Ca2+ and Na+, into the neuron, resulting in depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting a sensation of pain. Agonists of TRPV1 are invaluable tools for studying nociception and are being explored for their therapeutic potential, particularly in the context of analgesia through receptor desensitization.
Capsaicin: The Archetypal TRPV1 Agonist
Capsaicin, the pungent compound in chili peppers, is the most well-characterized TRPV1 agonist. Its binding to a specific intracellular pocket on the TRPV1 channel induces a conformational change that opens the ion pore. This potent activation has made capsaicin a standard reference compound in TRPV1 research.
This compound: An Overview
This compound is a diterpenoid compound isolated from the plant Andrographis paniculata. While various compounds from this plant have been investigated for their pharmacological properties, there is currently no direct experimental evidence in the scientific literature to suggest that this compound acts as a TRPV1 agonist. Notably, a closely related compound, Bisandrographolide A, has been shown to be an agonist of TRPV4 but does not activate or block TRPV1, TRPV2, or TRPV3 channels[1][2]. This suggests a degree of selectivity for bisandrographolide compounds towards other members of the TRP channel family.
Quantitative Comparison of Agonist Activity
The following table summarizes the available quantitative data for capsaicin's agonistic activity on TRPV1. Due to the lack of data for this compound, its activity is noted as not reported.
| Compound | Target | Assay Type | Reported EC50 Values | Reference |
| Capsaicin | TRPV1 | Calcium Imaging | 121 nM | |
| TRPV1 | Electrophysiology | 7.97 nM | [3] | |
| TRPV1 | Electrophysiology | 7.59 nM | [4] | |
| This compound | TRPV1 | Not Reported | No reported activity | - |
| Bisandrographolide A | TRPV1 | Calcium Imaging/Electrophysiology | No activation or block observed | [1][2] |
| TRPV4 | Calcium Imaging | 790-950 nM | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPV1 activation and a general workflow for screening potential TRPV1 agonists.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of TRPV1 agonists.
Calcium Imaging Assay
This assay is a high-throughput method to screen for compounds that modulate TRPV1 activity by measuring changes in intracellular calcium concentration.
-
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPV1 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the buffered salt solution for 30-60 minutes at 37°C in the dark.
-
-
Compound Application and Data Acquisition:
-
After incubation, the dye solution is removed, and cells are washed again with the buffered salt solution.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken before the addition of the test compounds.
-
Test compounds (e.g., capsaicin or this compound) at various concentrations are added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
-
A positive control (e.g., a known concentration of capsaicin) and a negative control (vehicle) are included in each experiment.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon compound addition is quantified.
-
Dose-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
-
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel in response to an agonist.
-
Cell Preparation:
-
Cells expressing TRPV1 are grown on glass coverslips.
-
For whole-cell patch-clamp recordings, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
-
Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.
-
The pipette is pressed against the membrane of a single cell, and a high-resistance seal (gigaohm seal) is formed.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The test compound is applied to the cell via the perfusion system.
-
The resulting inward or outward currents are recorded using a patch-clamp amplifier.
-
Current-voltage (I-V) relationships can be determined by applying voltage ramps or steps.
-
-
Data Analysis:
-
The amplitude of the agonist-evoked current is measured.
-
Dose-response curves are constructed by plotting the normalized current amplitude against the agonist concentration to determine the EC50.
-
Conclusion
Based on the current scientific literature, capsaicin is a potent and well-documented agonist of the TRPV1 channel, making it an essential tool for studying this receptor. In contrast, there is no evidence to support the activity of this compound as a TRPV1 agonist. The available data on the related compound, Bisandrographolide A, which activates TRPV4 but not TRPV1, suggests that the bisandrographolide class of diterpenoids may exhibit selectivity for other members of the TRP channel family. For researchers interested in activating TRPV1, capsaicin remains the agonist of choice. Further investigation into this compound would be necessary to definitively characterize its activity profile across the TRP channel family.
References
A Comparative Analysis of Bisandrographolide C and 2-APB on TRPV3 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two known activators of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel: Bisandrographolide C and 2-Aminoethoxydiphenyl borate (2-APB). TRPV3, a non-selective cation channel, is a key player in thermosensation, skin barrier function, and pain perception, making it a significant target for therapeutic development. This document synthesizes the current experimental data on the activation of TRPV3 by these two compounds, offering a valuable resource for researchers in the field.
Quantitative Analysis of TRPV3 Activation
The following table summarizes the key quantitative parameters for the activation of the TRPV3 channel by this compound and 2-APB.
| Parameter | This compound | 2-APB | Source |
| Binding Affinity (Kd) | 341 μM | Not Reported | [1][2] |
| Half-maximal Effective Concentration (EC50) | Not Reported | 25.9 ± 0.3 μM (at +100 mV) 28 μM 36.8 ± 3.6 μM (at -100 mV) | [3][4][5][6] |
Note on Bisandrographolide Compounds: Research on bisandrographolides has revealed varying effects on TRPV channels. While this compound activates TRPV3, Bisandrographolide A (BAA) has been shown to not activate TRPV1, TRPV2, or TRPV3 channels, though it is a potent activator of TRPV4.[7][8] Another related compound, Bisandrographolide B, exhibits tight binding to TRPV3, but with a greater affinity for TRPV1.[9][10]
Mechanism of Action and Signaling Pathways
2-Aminoethoxydiphenyl borate (2-APB) is a well-characterized synthetic activator of TRPV3.[11][12] It directly gates the channel, leading to an influx of cations, primarily Ca2+.[3][5] The activation mechanism of TRPV3 by 2-APB is distinct and relies on two essential cytoplasmic residues: His426 and Arg696.[4][12] Mutation of these residues significantly diminishes the channel's sensitivity to 2-APB without affecting its response to other stimuli like camphor or voltage.[4] Beyond direct activation, 2-APB also sensitizes TRPV3 to heat, a key physiological activator of the channel.[3][5]
The activation of TRPV3 by agonists such as 2-APB initiates a cascade of intracellular signaling events. The influx of Ca2+ is a primary trigger for these downstream pathways. One of the key pathways involves the activation of Calcineurin and CaMKII, leading to the nuclear translocation of NFATc3, which is implicated in pathological cardiac hypertrophy. In skin keratinocytes, TRPV3 activation can lead to the release of signaling molecules that interact with the Epidermal Growth Factor Receptor (EGFR), influencing cell proliferation and skin barrier function.
This compound , isolated from Andrographis paniculata, has been identified as an activator of TRPV3 channels.[1][2] However, detailed mechanistic studies comparable to those for 2-APB are not yet available. The reported Kd value of 341 μM suggests a direct interaction with the channel, but the specific binding sites and the conformational changes induced remain to be elucidated.
Experimental Protocols
The characterization of TRPV3 activators typically involves a combination of electrophysiological and calcium imaging techniques.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion currents flowing through the TRPV3 channel in response to a compound.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPV3 channels. Cells are cultured under standard conditions and transfected with a plasmid containing the TRPV3 cDNA.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.4 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Compound Application: The test compound (e.g., 2-APB or this compound) is applied to the bath solution at varying concentrations to determine the dose-response relationship and calculate the EC50 value. Currents are typically recorded at a holding potential of -60 mV with voltage ramps from -100 mV to +100 mV.
Calcium Imaging Assay
This method provides a high-throughput-compatible way to assess channel activation by measuring changes in intracellular calcium concentration.
-
Cell Preparation: HEK293 cells stably expressing TRPV3 are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.
-
Compound Addition: The test compound is added to the wells, and the plate is immediately transferred to a fluorescence plate reader.
-
Data Acquisition: Fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying channel activation. The data is used to generate dose-response curves.
Conclusion
Both this compound and 2-APB are valuable chemical tools for probing the function of the TRPV3 channel. 2-APB is a well-established, potent activator with a relatively well-understood mechanism of action. This compound is a more recently identified natural product activator, and while its direct interaction with TRPV3 has been confirmed, further research is needed to fully elucidate its activation mechanism and functional consequences. The comparative data and experimental protocols presented in this guide are intended to facilitate further investigation into the pharmacology of TRPV3 and the development of novel therapeutics targeting this important ion channel.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-aminoethoxydiphenyl borate activates and sensitizes the heat-gated ion channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. jneurosci.org [jneurosci.org]
- 6. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Bisandrographolide C and Related Diterpenoids Across Various Cell Lines
A Guide for Researchers in Drug Discovery and Development
Introduction
Bisandrographolide C is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history in traditional medicine. While its related compounds, Andrographolide and Bisandrographolide A, have been extensively studied for their anti-cancer and anti-inflammatory properties, research on this compound is still in its nascent stages. This guide provides a comparative overview of the known cellular effects of this compound, juxtaposed with the more comprehensive data available for Bisandrographolide A and Andrographolide. The objective is to offer researchers a clear perspective on the current state of knowledge, highlight potential research avenues, and provide detailed experimental protocols for future studies.
Data Presentation: Comparative Effects on Cell Lines
The following tables summarize the quantitative data on the effects of this compound, Bisandrographolide A, and the extensively studied Andrographolide across different cell lines. Due to the limited research on this compound, this comparative approach is essential to contextualize its potential bioactivities.
Table 1: Effects of this compound and A on Cellular Targets
| Compound | Cell Line | Effect | Method | Quantitative Value |
| This compound | Cardiomyocytes | Protection from hypoxia-reoxygenation injury | Not Specified | - |
| N/A (in vitro) | Activation of TRPV1 channel | Not Specified | Kd = 289 µM | |
| N/A (in vitro) | Activation of TRPV3 channel | Not Specified | Kd = 341 µM | |
| Bisandrographolide A | HEK293T | Activation of TRPV4 channel | Electrophysiology | EC50 = 790-950 nM[1] |
| 308 (Mouse Keratinocytes) | Activation of TRPV4-like current | Electrophysiology | -[1] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Assay | IC50 Value |
| MDA-MB-231 | Breast Cancer | Anti-proliferative | CCK-8 | ~20 µM (48h) |
| BT-549 | Breast Cancer | Anti-proliferative | CCK-8 | >20 µM (48h) |
| MCF-7 | Breast Cancer | Anti-proliferative | CCK-8 | >20 µM (48h) |
| T47D | Breast Cancer | Anti-proliferative | CCK-8 | >20 µM (48h) |
| KB | Oral Cancer | Cytotoxic | MTT | 106.2 µg/ml |
| DBTRG-05MG | Glioblastoma | Cytotoxic | WST-1 | 13.95 µM (72h) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cytotoxic | MTT | 5.0 µM (24h) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Cytotoxic | MTT | 11.3 µM (24h) |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | Cytotoxic | MTT | 15.9 µM (24h) |
| A375 | Melanoma | Anti-proliferative | MTT | Not specified |
| C8161 | Melanoma | Anti-proliferative | MTT | Not specified |
Signaling Pathways
This compound Signaling Pathway
The primary mechanism of action identified for this compound is the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. These channels are non-selective cation channels involved in various physiological processes, including sensory perception and cellular signaling. The activation of these channels by this compound suggests its potential role in modulating cellular calcium influx and downstream signaling cascades.
This compound activates TRPV1 and TRPV3 channels, leading to calcium influx.
Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of a compound's effects in different cell lines.
A general workflow for assessing and comparing compound effects across cell lines.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cell lines.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Test compound (this compound)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis by Western Blot
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, then wash with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
The available data on this compound is currently limited, primarily indicating its activity on TRPV1 and TRPV3 channels. A comprehensive cross-validation of its effects in different cell lines, particularly in the context of cancer and inflammation, is not yet possible. However, the extensive research on the related compound Andrographolide provides a strong rationale for further investigation into this compound's potential therapeutic properties. The comparative data and detailed protocols provided in this guide are intended to facilitate future research efforts to elucidate the mechanisms of action and therapeutic potential of this compound.
References
Reproducibility of In Vitro Experiments with Bisandrographolide C: A Comparative Guide
An Examination of the Anti-Cancer Effects and Target Engagement of a Novel Diterpenoid
This guide provides a comparative analysis of the in vitro reproducibility of experiments involving Bisandrographolide C, a diterpenoid compound with emerging anti-cancer properties. The focus is on its effects on esophageal cancer cell lines, specifically its interaction with the tetraspanin CD81. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental consistency of this natural product.
Overview of this compound's In Vitro Activity
This compound is a bioactive compound isolated from Andrographis paniculata. Recent in vitro studies have identified its potential as an anti-cancer agent, particularly in esophageal cancer. The primary mechanism of action highlighted in the literature is its ability to bind to and suppress the function of CD81, a protein implicated in cancer cell motility and metastasis.[1][2]
Key In Vitro Effects:
-
Target Binding: this compound directly binds to the CD81 protein.
-
Suppression of Cell Motility: It has been shown to inhibit the migration of esophageal cancer cells.[1][2]
-
Downregulation of CD81 Expression: The compound can reduce both the protein and mRNA levels of CD81 in cancer cells.[1][2]
Data Presentation: A Comparative Analysis
To assess the reproducibility of these findings, it is crucial to examine the quantitative data from available studies. The following table summarizes the key experimental outcomes for this compound and provides a comparison with other compounds known to modulate similar pathways, although direct CD81 inhibitors with comparable in vitro data are limited in the public domain.
| Compound | Target/Pathway | Cell Line(s) | Key In Vitro Assay | Quantitative Data (IC50/Effective Concentration) | Reference |
| This compound | CD81 | EC109, KYSE520 (Esophageal Cancer) | Cell Motility, CD81 Expression | Data not explicitly stated in abstracts. | Yue et al., 2022[1][2] |
| Andrographolide | NF-κB, MAPK, JAK/STAT, PI3K/AKT | Various Cancer Cell Lines | Cell Viability, Apoptosis, Invasion | IC50 values vary widely depending on the cell line and assay (e.g., 0.3-3 µM for invasion in colon cancer). | Various |
| Benzyl Salicylate | Estrogen Receptor (also a potential CD81 binder) | MCF-7 (Breast Cancer) | Cell Proliferation | Increased proliferation at 10⁻⁴ M. | Charles & Darbre, 2009 |
Note: A significant challenge in evaluating the reproducibility of this compound's effects is the limited availability of specific IC50 values and other quantitative data in the primary literature's public abstracts. Access to the full-text articles is necessary for a complete quantitative comparison.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for the reproducibility of in vitro studies. Below are methodologies for the key experiments used to characterize the effects of this compound.
Cell Culture
-
Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520 are utilized.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Motility Assays
Two common methods to assess cell motility are the wound healing (scratch) assay and the transwell migration assay.
-
Wound Healing Assay:
-
Cells are seeded in a 6-well plate and grown to confluence.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed with phosphate-buffered saline (PBS) to remove debris.
-
Fresh medium containing various concentrations of this compound or a vehicle control is added.
-
The closure of the wound is observed and photographed at different time points (e.g., 0, 24, and 48 hours).
-
The rate of cell migration is quantified by measuring the change in the width of the scratch over time.
-
-
Transwell Migration Assay:
-
Transwell inserts with an 8 µm pore size are placed in a 24-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
A suspension of cancer cells, pre-treated with this compound or a vehicle control, is seeded into the upper chamber in a serum-free medium.
-
After a defined incubation period (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
CD81 Expression Analysis
-
Western Blotting (for Protein Expression):
-
Cells are treated with this compound for a specified duration.
-
Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for CD81.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
-
-
Quantitative Real-Time PCR (qRT-PCR) (for mRNA Expression):
-
Total RNA is isolated from treated cells using a suitable RNA extraction kit.
-
The concentration and purity of the RNA are determined.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green master mix and primers specific for CD81.
-
The relative expression of CD81 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising natural product with anti-cancer activity against esophageal cancer cells, primarily through the inhibition of CD81. However, to establish the reproducibility of these findings, it is imperative that future studies provide detailed, quantitative data, including dose-response curves and IC50 values for its effects on cell motility and CD81 expression. Furthermore, comparative studies with other known CD81 inhibitors, as they become more widely characterized, will be essential to fully understand the compound's potency and specificity. Researchers aiming to replicate or build upon these findings should adhere strictly to the detailed experimental protocols outlined in the primary literature to ensure consistency and comparability of results.
References
Structure-Activity Relationship of Bisandrographolide C Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has garnered interest for its biological activities, including the activation of TRPV1 and TRPV3 channels and potential cardioprotective effects.[1] Furthermore, it has been identified as a component of A. paniculata extract that may contribute to its anti-metastatic properties in esophageal cancer by binding to and suppressing CD81.[2][3] However, a comprehensive structure-activity relationship (SAR) study specifically for this compound and its analogs is not yet available in the public domain.
This guide provides a comparative analysis of the SAR of andrographolide, a structurally related precursor and the major bioactive component of A. paniculata. The extensive research on andrographolide analogs offers valuable insights into the chemical modifications that influence cytotoxic and anti-inflammatory activities. This information can serve as a foundational reference for the rational design and synthesis of novel this compound derivatives with enhanced therapeutic potential.
Comparative Analysis of Andrographolide Analogs
The chemical structure of andrographolide features several modifiable positions, including the hydroxyl groups at C-3, C-14, and C-19, and the α,β-unsaturated γ-butyrolactone ring, which are crucial for its biological activity.[4][5][6][7][8][9][10] Modifications at these sites have led to the development of numerous analogs with altered potency and selectivity.
Cytotoxic Activity
The cytotoxicity of andrographolide analogs has been extensively evaluated in various cancer cell lines. The α,β-unsaturated γ-lactone moiety is a key pharmacophore, acting as a Michael acceptor.[4] Modifications at other positions can significantly modulate this activity.
Table 1: Cytotoxic Activity of Andrographolide Analogs
| Compound/Analog | Modification | Cell Line(s) | IC50 (µM) | Reference(s) |
| Andrographolide | Parent Compound | MCF-7, HCT-116 | Moderate Activity | [11] |
| 3,19-(2-chlorobenzylidene)andrographolide | C-3, C-19 protection | NCI-60 panel | Potent Activity | [11] |
| 12-Aryl amino-14-deoxy-andrographolide | C-12 substitution | NCI-60 panel | Potent Activity | [5] |
| 12-Benzyl amino-14-deoxy-andrographolide | C-12 substitution | Various | Broad-range Activity | [5] |
| 8,17-Epoxy andrographolide ester derivatives | Esterification of 8,17-epoxy analog | Various | Improved Activity | [6][10] |
Note: This table is a summary of representative data. For detailed IC50 values across multiple cell lines, please refer to the cited literature.
Anti-inflammatory Activity
Andrographolide and its derivatives exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.
Table 2: Anti-inflammatory Activity of Andrographolide Analogs
| Compound/Analog | Assay | Model System | Key Findings | Reference(s) |
| Andrographolide | NO Production | LPS-stimulated RAW 264.7 cells | Inhibition of NO release | [12] |
| Andrographolide Derivatives (AL-2, AL-3, AL-4) | NO Production | LPS-stimulated RAW 264.7 cells | Inhibition of NO release, increased cell viability | [12] |
| Andrographolide | COX-2 Inhibition | In silico and in vitro | Potent COX-2 inhibitor | [13] |
| Andrographolide | Cytokine Release (TNF-α, IL-6) | LPS-stimulated macrophages | Inhibition of cytokine production |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the evaluation of novel compounds.
Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14][15][16][17][18]
-
Cell Plating: Seed cells in 96-well plates at an optimal density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[19][20][21][22]
-
Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat cells with the desired concentrations of compounds for the desired exposure time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 590 nm.
Anti-inflammatory Assays
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[23][24][25][26][27]
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.[3][28][29][30][31]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Reading: Read the absorbance at 450 nm.
Visualizations
Chemical Structure and Modification Sites
Caption: Core structure of andrographolide highlighting key sites for chemical modification.
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological screening of novel analogs.
NF-κB Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway, a key target for anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Synthesis and in vitro cytotoxicity of novel C-12 substituted-14-deoxy-andrographolide derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of andrographolide analogues as novel cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of C-12 dithiocarbamate andrographolide analogues as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of andrographolide hit analog as a potent cyclooxygenase-2 inhibitor through consensus MD-simulation, electrostatic potential energy simulation and ligand efficiency metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 15. biomedscidirect.com [biomedscidirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Nitric Oxide Griess Assay [bio-protocol.org]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Protocol Griess Test [protocols.io]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. researchgate.net [researchgate.net]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. fn-test.com [fn-test.com]
Validating the Biological Effects of Bisandrographolide C: A Guide to Positive Controls and Experimental Protocols
For researchers investigating the therapeutic potential of Bisandrographolide C, a dimeric diterpenoid from Andrographis paniculata, rigorous experimental validation is paramount. This guide provides a comparative framework for selecting appropriate positive controls to validate the observed effects of this compound across its putative biological activities, including ion channel modulation and anti-cancer effects. Detailed experimental protocols and structured data comparisons are presented to aid in the design and interpretation of these validation studies.
Activation of Transient Receptor Potential (TRP) Channels
Recent findings have suggested that this compound may modulate the activity of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. To validate these effects, established agonists for these channels should be used as positive controls.
Positive Controls for TRPV1 and TRPV3 Activation
| Target Channel | Positive Control | Rationale |
| TRPV1 | Capsaicin | A potent and selective agonist of TRPV1, the receptor responsible for the sensation of heat and pain. |
| TRPV3 | 2-Aminoethoxydiphenyl borate (2-APB) | A known activator of TRPV3, involved in thermosensation. |
Experimental Protocol: Calcium Imaging Assay for TRP Channel Activation
This protocol outlines a method to measure the activation of TRPV1 and TRPV3 channels in response to this compound and positive controls using a fluorescent calcium indicator.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transiently transfect the HEK293 cells with plasmids encoding for human TRPV1 or TRPV3 channels using a suitable transfection reagent.
-
-
Cell Loading with Calcium Indicator:
-
24 hours post-transfection, seed the cells onto 96-well black-walled, clear-bottom plates.
-
After another 24 hours, wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
-
Measurement of Intracellular Calcium Levels:
-
After incubation, wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence intensity.
-
Add this compound, Capsaicin (for TRPV1-transfected cells), or 2-APB (for TRPV3-transfected cells) at various concentrations to the respective wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized fluorescence as a function of the compound concentration to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration) values.
-
Expected Data Comparison
While specific quantitative data for this compound is still emerging, a successful validation experiment would yield dose-response curves for this compound that can be compared to those of the positive controls.
| Compound | Target | EC₅₀ (Hypothetical) |
| This compound | TRPV1 | To be determined |
| Capsaicin | TRPV1 | ~100-500 nM |
| This compound | TRPV3 | To be determined |
| 2-APB | TRPV3 | ~10-100 µM |
Note: The EC₅₀ values are approximate and can vary depending on the experimental conditions and cell line used.
Signaling Pathway and Experimental Workflow Diagrams
TRPV Activation Assay Workflow
Safety Operating Guide
Proper Disposal of Bisandrographolide C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bisandrographolide C, a diterpenoid lactone under investigation for various therapeutic properties. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While this compound is considered non-hazardous for transport, standard laboratory chemical handling precautions should always be observed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of a spill, avoid generating dust. For powder spills, gently cover with an absorbent material and then carefully sweep into a designated waste container.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for safe handling and for understanding the compound's physical characteristics.
| Property | Value | Source |
| Molecular Formula | C40H56O8 | PubChem |
| Molecular Weight | 664.9 g/mol | PubChem |
| CAS Number | 160498-02-2 | BioCrick |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following procedure outlines a general workflow for the disposal of non-hazardous chemical powders in a laboratory setting.
1. Waste Characterization and Segregation:
-
Confirm that the this compound to be disposed of is not mixed with any hazardous substances. If it is, the mixture must be treated as hazardous waste.
-
Keep this compound waste separate from other chemical waste streams to avoid accidental reactions.
2. Packaging and Labeling:
-
Place the solid this compound waste into a securely sealed, compatible container.
-
Clearly label the container as "this compound Waste" and include the date of disposal.
3. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as chemical waste.
-
Once triple-rinsed and dry, the container labels should be defaced or removed, and the container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
4. Final Disposal:
-
For final disposal of the solid waste, consult your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific instructions based on local regulations for non-hazardous solid chemical waste.
-
Do not dispose of solid this compound in the regular trash or down the drain.
Experimental Workflow and Diagrams
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Bisandrographolide C
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Bisandrographolide C.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Change gloves immediately if contaminated. For prolonged or repeated contact, consider double-gloving. |
| Eye Protection | Safety Glasses with Side Shields | Protects eyes from dust particles and accidental splashes. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from potential contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is unavoidable or in case of a significant spill, a NIOSH-approved N95 respirator should be worn.[1] |
Operational Plan: Handling this compound
A systematic approach to handling this compound in a laboratory setting is crucial for both safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A logical workflow for the safe handling of this compound in a laboratory environment.
Experimental Protocol: General Procedure for Handling Solid this compound
This protocol provides a step-by-step guide for the safe handling of solid this compound.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above: a lab coat, safety glasses with side shields, and nitrile gloves.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and containers.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared container on an analytical balance.
-
Minimize the creation of dust during transfer. If any dust is generated, ensure it is contained within the ventilated workspace.
-
Securely close the main container of this compound after use.
-
-
Use in Experiments:
-
Add the weighed this compound to your experimental setup as required.
-
If dissolving the compound, add the solvent slowly to prevent splashing.
-
-
Post-Handling Cleanup:
-
Clean all equipment that came into contact with this compound.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally safety glasses.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials:
-
Dispose of all contaminated disposables, such as gloves, weighing paper, and paper towels, in a designated chemical waste container.
-
-
Unused Compound:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Follow your institution's guidelines for the disposal of non-hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[1]
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be recycled or discarded according to institutional policies.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
